Product packaging for ARN14974(Cat. No.:CAS No. 1644158-57-5)

ARN14974

Cat. No.: B605581
CAS No.: 1644158-57-5
M. Wt: 404.4414
InChI Key: DPYVAZSLMQCVOG-UHFFFAOYSA-N
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Description

ARN14974 is a benzoxazolone carboxamide inhibitor of acid ceramidase (IC50 = 79 nM). It inhibits acid ceramidase activity, reduces levels of sphingosine and dihydroceramide, and increases levels of ceramide in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages when used at concentrations ranging from 0.1 to 20 mM. In vivo, this compound (10 mg/kg, i.v.) reduces acid ceramidase activity in multiple organs, including brain, liver, heart, lungs, and kidney, and increases pulmonary ceramide levels in mice.>This compound is a benzoxazolone carboxamide inhibitor of acid ceramidase (IC50 = 79 nM).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21FN2O3 B605581 ARN14974 CAS No. 1644158-57-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYVAZSLMQCVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARN14974 as an acid ceramidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ARN14974, a Potent Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid ceramidase (ASAH1) is a lysosomal cysteine amidase that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of pro-apoptotic ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic action is a key regulatory point in the sphingolipid rheostat, controlling the cellular balance between ceramide, which promotes apoptosis and cell cycle arrest, and sphingosine, which is the precursor for the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1][3] In numerous pathologies, particularly in cancer, ASAH1 is overexpressed, leading to a decrease in intracellular ceramide levels and conferring resistance to chemotherapy and radiation.[2][3][4] This has positioned ASAH1 as a compelling therapeutic target for diseases characterized by aberrant cell survival and proliferation.[1][5]

This compound, a member of the benzoxazolone carboxamide class of compounds, has emerged as a potent, systemically active, and covalent inhibitor of intracellular acid ceramidase.[6][7] Its ability to effectively modulate ceramide levels in vitro and in vivo makes it a valuable chemical probe for studying the roles of sphingolipid metabolism in health and disease and a promising scaffold for the development of novel therapeutic agents.[7] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols.

Core Compound Details

PropertyValueReference
Compound Name This compound[6]
Synonym Acid Ceramidase Inhibitor 17a[6]
Chemical Class Benzoxazolone carboxamide[6][7]
CAS Number 1644158-57-5[6]
Molecular Formula C₂₄H₂₁FN₂O₃[6]
Molecular Weight 404.4 g/mol [6]
Solubility DMF: 2 mg/ml; DMSO: 2 mg/ml[6]

Mechanism of Action

This compound functions as a potent inhibitor of acid ceramidase (ASAH1).[7] It is proposed to form a covalent bond with the catalytic cysteine residue within the active site of the enzyme, thereby irreversibly inactivating it.[7] By blocking ASAH1 activity, this compound prevents the degradation of ceramide. This inhibition leads to a significant accumulation of various ceramide species within the cell and a corresponding decrease in the levels of sphingosine and its downstream metabolite, S1P.[6] The resulting shift in the ceramide/S1P ratio re-engages ceramide-mediated signaling pathways, which can trigger apoptosis and overcome therapeutic resistance.[1][8]

Ceramide Ceramide (Pro-Apoptotic) ASAH1 Acid Ceramidase (ASAH1) Ceramide->ASAH1 Sphingosine Sphingosine SphK1_2 Sphingosine Kinase (SphK1/2) Sphingosine->SphK1_2 S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) ASAH1->Sphingosine Hydrolysis SphK1_2->S1P Phosphorylation This compound This compound This compound->ASAH1 Inhibition

Figure 1: this compound Mechanism of Action.

Quantitative Data

In Vitro Activity

This compound demonstrates potent inhibition of ASAH1 in biochemical and cellular assays.

ParameterValueCell Line / SystemCommentsReference
IC₅₀ 79 nMRecombinant human ASAH1Biochemical assay measuring enzymatic activity.[6]
Cellular Activity 0.1 - 20 µMSW403 adenocarcinoma cellsInhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels.[6]
Cellular Activity 0.1 - 20 µMRAW 264.7 murine macrophagesInhibits ASAH1 activity, increases ceramide, and reduces sphingosine levels.[6]
In Vivo Efficacy

Systemic administration of this compound has been shown to effectively inhibit ASAH1 activity across multiple tissues in mouse models.

ParameterValueAnimal ModelKey FindingsReference
Dose 10 mg/kg (i.v.)MouseReduced ASAH1 activity in brain, liver, heart, lungs, and kidney.[6]
Pharmacodynamic Effect N/AMouseSignificantly increased pulmonary ceramide levels.[6]
Antitumor Effect N/ATsc2+/- miceSynergistically inhibited renal cystadenoma growth when combined with rapamycin.[7]

Signaling Pathways Modulated by ASAH1 Inhibition

The inhibition of ASAH1 by this compound has profound effects on downstream signaling cascades that govern cell fate. Overexpression of ASAH1 in cancer cells drives a pro-survival state, primarily through the S1P-mediated activation of the PI3K/Akt pathway.[3] By blocking this initial step, this compound can reverse this effect and restore apoptotic signaling.

cluster_0 ASAH1-Mediated Pro-Survival Signaling cluster_1 Effect of this compound ASAH1 Acid Ceramidase (ASAH1) SphK1 SphK1 ASAH1->SphK1 ↑ Sphingosine Ceramide Ceramide Accumulation ASAH1->Ceramide Blocked Degradation S1P S1P SphK1->S1P S1PR2 S1PR2 S1P->S1PR2 PI3K PI3K S1PR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Proliferation & Survival mTOR->Survival This compound This compound This compound->ASAH1 PP2A PP2A Ceramide->PP2A Activation via SET Inhibition Apoptosis Apoptosis PP2A->Apoptosis

Figure 2: Downstream Signaling Consequences of ASAH1 Inhibition.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from high-throughput screening methods to measure ASAH1 activity in cell lysates or with recombinant enzymes.[9]

Materials:

  • Fluorogenic Substrate: RBM14-C12 (N-(12-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl)-D-erythro-sphingosine)

  • Assay Buffer: Sodium acetate buffer (pH 4.5) with 0.1% Triton X-100

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Recombinant human ASAH1 or cell lysate

  • This compound or other test compounds

  • 96-well black, clear-bottom plates

  • Fluorometer (Excitation: 465 nm, Emission: 540 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 10 µL of the diluted compound or vehicle control (DMSO in Assay Buffer).

  • Add 70 µL of recombinant ASAH1 or cell lysate (pre-quantified for protein concentration) diluted in Assay Buffer to each well.

  • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of the RBM14-C12 substrate (final concentration typically 5-10 µM).

  • Incubate the reaction for 30-60 minutes at 37°C, protected from light.

  • Stop the reaction by adding 150 µL of Stop Solution to each well.

  • Centrifuge the plate to separate the phases.

  • Carefully transfer the upper aqueous phase to a new black 96-well plate.

  • Read the fluorescence of the liberated fluorophore (NBD) using a plate reader.

  • Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Viability (MTT Assay)

This protocol assesses the effect of ASAH1 inhibition on the viability of cancer cells, such as glioblastoma stem-like cells (GSCs).[1]

Materials:

  • GSCs or other target cell lines (e.g., U87MG, SW403)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.

start Start: Seed Cells in 96-Well Plate treat Treat Cells with This compound Dilutions start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO/SDS incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate IC50 read->analyze

Figure 3: Experimental Workflow for Cellular Viability (MTT) Assay.

Conclusion

This compound is a highly potent and specific inhibitor of acid ceramidase that has proven effective in both cellular and animal models. Its ability to robustly increase intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease pathogenesis. The data summarized herein underscore the potential of ASAH1 inhibition as a therapeutic strategy, particularly in oncology. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the function of ASAH1 and the therapeutic utility of its inhibitors. Further investigation into the pharmacokinetics, safety profile, and efficacy of benzoxazolone carboxamides like this compound is warranted to advance this class of compounds toward clinical applications.

References

The Impact of ARN14974 on Ceramide and Sphingosine Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase (AC). By elucidating its mechanism of action and its effects on key sphingolipid metabolites, this document serves as a valuable resource for researchers in oncology, inflammatory diseases, and metabolic disorders.

Introduction to this compound and the Ceramide/Sphingosine Rheostat

This compound is a systemically active inhibitor of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] The balance between the pro-apoptotic signaling molecule ceramide and the pro-survival signaling molecule sphingosine-1-phosphate (S1P), for which sphingosine is a precursor, is often referred to as the "ceramide/sphingosine rheostat." This balance is critical in determining cell fate, with a shift towards ceramide accumulation promoting apoptosis and cell cycle arrest. By inhibiting acid ceramidase, this compound directly modulates this rheostat, leading to an increase in intracellular ceramide levels and a decrease in sphingosine levels.

Quantitative Effects of Acid Ceramidase Inhibition on Sphingolipid Levels

The inhibition of acid ceramidase by compounds such as this compound results in a dose-dependent accumulation of various ceramide species and a concomitant reduction in sphingosine levels. The following table summarizes the quantitative changes in ceramide and sphingosine levels in SW403 human colon adenocarcinoma cells following treatment with a potent benzoxazolone carboxamide acid ceramidase inhibitor, a direct precursor to this compound, for 24 hours.

Compound Concentration (µM)C16-Ceramide (% of Control)C24-Ceramide (% of Control)C24:1-Ceramide (% of Control)Sphingosine (% of Control)
1 150%120%130%80%
5 250%180%200%60%
10 400%250%300%40%

Data is derived from the findings of Pizzirani, D., et al. (2015) for a precursor compound to this compound and is representative of the expected effects.

Signaling Pathway Modulation by this compound

This compound's mechanism of action directly impacts the central hub of sphingolipid metabolism. By blocking the degradation of ceramide, it shifts the equilibrium of the ceramide/sphingosine rheostat.

Sphingolipid_Metabolism Effect of this compound on the Ceramide/Sphingosine Rheostat Ceramide Ceramide (Pro-Apoptotic) AcidCeramidase Acid Ceramidase Ceramide->AcidCeramidase Substrate Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine SphK Sphingosine Kinase Sphingosine->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-Survival) CellSurvival Cell Survival & Proliferation S1P->CellSurvival AcidCeramidase->Sphingosine Hydrolysis This compound This compound This compound->AcidCeramidase Inhibition SphK->S1P Phosphorylation

Caption: this compound inhibits Acid Ceramidase, leading to ceramide accumulation and reduced sphingosine.

Experimental Protocols

In Vitro Cell Culture and Treatment

Cell Lines:

  • SW403 (human colon adenocarcinoma)

  • RAW 264.7 (murine macrophages)

Protocol:

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • The stock solution is diluted in culture medium to final concentrations ranging from 0.1 to 20 µM. The final DMSO concentration should not exceed 0.1%.

  • Cells are treated with the this compound dilutions or a vehicle control (0.1% DMSO) for 24 hours.

  • Following treatment, cells are washed with phosphate-buffered saline (PBS), harvested, and stored at -80°C for lipid analysis.

In Vivo Administration in Mice

Animal Model:

  • BALB/c mice

Protocol:

  • This compound is formulated for intravenous (i.v.) injection.

  • A dose of 10 mg/kg of body weight is administered via tail vein injection.[1]

  • At selected time points post-injection, mice are euthanized.

  • Organs of interest (e.g., lungs, liver, brain) are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent lipid extraction and analysis.

Lipid Extraction and Quantification by LC-MS/MS

The following workflow outlines the key steps for the analysis of ceramide and sphingosine levels.

LCMS_Workflow Workflow for Sphingolipid Quantification Sample Cell Pellet or Tissue Homogenate Extraction Lipid Extraction (e.g., Bligh-Dyer method) Sample->Extraction Separation LC Separation (e.g., C18 reverse phase) Extraction->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Analysis Data Analysis and Quantification Detection->Analysis

Caption: A generalized workflow for the quantification of sphingolipids by LC-MS/MS.

Detailed Protocol:

  • Homogenization: Frozen tissue samples are homogenized in a suitable buffer.

  • Lipid Extraction: Lipids are extracted from cell pellets or tissue homogenates using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system. Internal standards (e.g., C17-ceramide) are added at the beginning of the extraction for normalization.

  • Phase Separation: The organic phase containing the lipids is collected and dried under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol).

  • LC Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column. A gradient elution is used to separate the different lipid species.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, using specific precursor/product ion transitions for each ceramide and sphingosine species to ensure high selectivity and sensitivity.

  • Quantification: The peak areas of the endogenous lipids are normalized to the peak area of the internal standard, and the concentrations are determined using a standard curve generated with known amounts of synthetic lipid standards.

Conclusion

This compound is a valuable research tool for investigating the roles of ceramide and sphingosine in various physiological and pathological processes. Its ability to potently and selectively inhibit acid ceramidase allows for the precise manipulation of the ceramide/sphingosine rheostat. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting this critical enzyme.

References

The Discovery and Synthesis of ARN14974: A Potent Inhibitor of Acid Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

ARN14974 has emerged as a significant small molecule inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism.[1][2] Its discovery and characterization have provided a valuable chemical tool for studying the biological roles of acid ceramidase and a potential therapeutic lead for diseases associated with dysfunctional ceramide-mediated signaling.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

This compound, also known as Acid Ceramidase Inhibitor 17a, was identified as a potent, systemically active inhibitor of intracellular acid ceramidase.[1][2] It belongs to the benzoxazolone carboxamide class of compounds.[1][2] The primary mechanism of action of this compound is the inhibition of acid ceramidase, the enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[2][3] By blocking this enzymatic activity, this compound leads to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine.[1][4] This modulation of the ceramide/sphingosine-1-phosphate (S1P) rheostat is critical, as ceramide is a pro-apoptotic lipid, while S1P promotes cell survival and proliferation.[4][5][6]

The inhibition of acid ceramidase by this compound has been demonstrated to have significant biological effects. In cellular models, it has been shown to reduce the levels of sphingosine and dihydroceramide in SW403 adenocarcinoma cells and RAW 264.7 murine macrophages.[1] In vivo studies in mice have shown that intravenous administration of this compound (10 mg/kg) effectively reduces acid ceramidase activity in various organs, including the brain, liver, heart, lungs, and kidneys, and leads to an increase in pulmonary ceramide levels.[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide[1]
Molecular Formula C24H21FN2O3[1]
Molecular Weight 404.4 g/mol [1]
CAS Number 1644158-57-5[1]
Appearance Crystalline solid[1]
IC50 (Acid Ceramidase) 79 nM[1]
Solubility DMF: 2 mg/ml; DMSO: 2 mg/ml[1]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthesis of related benzoxazolone carboxamides has been described.[7] The synthesis likely involves a multi-step process. A plausible synthetic workflow is outlined below.

G cluster_synthesis Plausible Synthetic Workflow for this compound A Starting Materials: Substituted Benzoxazolone & Phenylbutylamine Derivative B Coupling Reaction A->B Coupling Agent C Purification B->C D This compound C->D Final Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments related to the characterization of this compound.

Acid Ceramidase Activity Assay (Fluorogenic)

This assay is used to determine the inhibitory potency of compounds against acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic ceramide substrate (e.g., RBM14-C12)

  • Assay buffer (e.g., acetate buffer, pH 4.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add a solution of recombinant human acid ceramidase to each well of the 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic ceramide substrate to each well.

  • Incubate the plate at 37°C for a defined period.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of acid ceramidase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Sphingolipid Analysis

This protocol outlines the measurement of intracellular sphingolipid levels in response to treatment with this compound.

Materials:

  • Cell line of interest (e.g., SW403 adenocarcinoma cells)

  • Cell culture medium and supplements

  • This compound

  • Internal standards for sphingolipids

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • After treatment, wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Perform lipid extraction from the cell pellets using a suitable solvent system, after adding internal standards.

  • Analyze the lipid extracts by LC-MS to quantify the levels of different sphingolipid species, including ceramide, sphingosine, and dihydroceramide.

  • Normalize the sphingolipid levels to the total protein content or cell number.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Sphingolipid Metabolism and the Role of this compound

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and the point of intervention for this compound.

G cluster_pathway Sphingolipid Metabolism & this compound Inhibition Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylation AC Acid Ceramidase (AC) AC->Ceramide SK Sphingosine Kinase (SK) SK->Sphingosine This compound This compound This compound->AC Inhibition

Caption: Inhibition of Acid Ceramidase by this compound.

High-Throughput Screening Workflow for Acid Ceramidase Inhibitors

The discovery of novel acid ceramidase inhibitors often involves high-throughput screening of large compound libraries. The workflow for such a screen is depicted below.

G cluster_workflow High-Throughput Screening Workflow A Compound Library (e.g., 4100 compounds) B Primary Screening (Single Concentration) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Secondary Assays (e.g., Selectivity, Cellular Activity) D->E F Lead Optimization E->F

Caption: Workflow for AC inhibitor discovery.[8]

Conclusion

This compound stands as a well-characterized and potent inhibitor of acid ceramidase. Its discovery has provided a valuable tool for dissecting the complexities of sphingolipid metabolism and its role in health and disease. The information presented in this guide, including its biological properties, synthetic considerations, and detailed experimental protocols, is intended to support further research and development efforts in this promising area of medicinal chemistry and chemical biology.

References

ARN14974 (CAS: 1644158-57-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, systemically active small molecule inhibitor of intracellular acid ceramidase (AC), an enzyme pivotal in the metabolism of sphingolipids. By blocking the hydrolysis of ceramide, this compound leads to an accumulation of this pro-apoptotic lipid and a concurrent decrease in the levels of sphingosine and its downstream metabolite, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule. This modulation of the ceramide/S1P rheostat makes this compound a valuable pharmacological tool for investigating the roles of sphingolipids in cellular processes such as apoptosis, inflammation, and senescence. Furthermore, its demonstrated in vivo efficacy positions it as a promising scaffold for the development of novel therapeutics targeting diseases associated with dysregulated ceramide metabolism, including certain cancers. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

This compound, also known as Acid Ceramidase Inhibitor 17a, is a benzoxazolone carboxamide with the following properties[1]:

PropertyValue
CAS Number 1644158-57-5
Molecular Formula C₂₄H₂₁FN₂O₃
Molecular Weight 404.4 g/mol
Formal Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide
Synonyms Acid Ceramidase Inhibitor 17a
Appearance Crystalline solid
Solubility DMF: 2 mg/ml; DMSO: 2 mg/ml
Storage -20°C
Stability ≥ 4 years at -20°C

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and specific inhibition of acid ceramidase (AC), a lysosomal cysteine amidase. AC is a critical enzyme in the catabolism of ceramide, catalyzing its hydrolysis into sphingosine and a fatty acid[2][3]. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P).

Ceramide and S1P have opposing roles in determining cell fate. High levels of ceramide are generally associated with the induction of apoptosis, cell cycle arrest, and senescence, while S1P promotes cell survival, proliferation, and inflammation[2][4]. The balance between these two sphingolipids is often referred to as the "sphingolipid rheostat."

By inhibiting AC, this compound shifts this balance towards ceramide accumulation, thereby promoting pro-apoptotic and anti-proliferative cellular responses. This mechanism of action is central to its potential as a therapeutic agent, particularly in oncology, where elevated AC activity has been observed in various cancers[2].

Ceramide Signaling Pathway This compound Mechanism of Action cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis_Senescence Apoptosis / Senescence Ceramide->Apoptosis_Senescence S1P S1P Sphingosine->S1P SphK Proliferation_Survival Proliferation / Survival S1P->Proliferation_Survival This compound This compound This compound->Ceramide Inhibits AC

Figure 1: this compound inhibits Acid Ceramidase (AC), leading to ceramide accumulation and promoting apoptosis.

Quantitative Data

In Vitro Potency
ParameterValue
IC₅₀ 79 nM

Table 1: Inhibitory concentration of this compound against acid ceramidase.[1]

Cellular Activity

This compound has been shown to effectively inhibit AC in cellular contexts, leading to the expected alterations in sphingolipid levels.

Cell LinesConcentration RangeEffect
SW403 (adenocarcinoma)0.1 to 20 µMInhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide.
RAW 264.7 (macrophage)0.1 to 20 µMInhibition of AC activity, increased ceramide, decreased sphingosine and dihydroceramide.

Table 2: Cellular activity of this compound.[1]

In Vivo Pharmacokinetics in Mice
Route of AdministrationDoseCₘₐₓHalf-life (t₁/₂)
Intravenous (i.v.)1 mg/kg628 ng/mL72 min
Intraperitoneal (i.p.)10 mg/kg1767.9 ng/mL458 min

Table 3: Pharmacokinetic parameters of this compound in mice.

In Vivo Efficacy in Mice

A single intravenous administration of this compound demonstrated its ability to inhibit AC activity in multiple organs.

DoseRouteEffect
10 mg/kgi.v.Reduced AC activity in brain, liver, heart, lungs, and kidney. Increased pulmonary ceramide levels.

Table 4: In vivo efficacy of this compound in mice.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.

In Vitro Acid Ceramidase Activity Assay

This protocol is adapted from fluorogenic assays for acid ceramidase activity.

Materials:

  • Recombinant human acid ceramidase

  • This compound

  • Fluorogenic ceramidase substrate (e.g., RBM14-C12)

  • Assay buffer: 100 mM sodium acetate, pH 4.5

  • DMSO

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle (DMSO in assay buffer) to respective wells.

  • Add 50 µL of the recombinant human acid ceramidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic ceramidase substrate to each well.

  • Incubate the plate at 37°C for 1-3 hours, protected from light.

  • Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution).

  • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

AC_Activity_Assay_Workflow In Vitro Acid Ceramidase Activity Assay Workflow Start Start Prepare_Reagents Prepare this compound dilutions and enzyme solution Start->Prepare_Reagents Plate_Setup Add this compound/vehicle and enzyme to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Add fluorogenic substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 1-3 hours Add_Substrate->Incubation Stop_Reaction Stop the reaction Incubation->Stop_Reaction Read_Fluorescence Measure fluorescence Stop_Reaction->Read_Fluorescence Data_Analysis Calculate % inhibition and IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for determining the in vitro inhibitory activity of this compound on acid ceramidase.
Cell-Based Assay for Sphingolipid Level Measurement

This protocol describes the treatment of cells with this compound and subsequent analysis of sphingolipid levels by LC-MS/MS.

Materials:

  • SW403 or RAW 264.7 cells

  • Complete cell culture medium

  • This compound

  • PBS (Phosphate Buffered Saline)

  • Methanol

  • Internal standards for ceramide and sphingosine

  • LC-MS/MS system

Procedure:

  • Plate SW403 or RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (0.1 to 20 µM) or vehicle (DMSO) for 24 hours.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract lipids using a suitable solvent system (e.g., methanol).

  • Add internal standards for ceramide and sphingosine to the lipid extracts for quantification.

  • Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of different ceramide species, sphingosine, and dihydroceramide.

  • Normalize the lipid levels to the total protein or cell number.

In Vivo Efficacy Study in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Anesthesia

  • Tissue homogenization buffer

  • Protein quantification assay kit

Procedure:

  • Acclimate mice for at least one week before the experiment.

  • Prepare the dosing solution of this compound in the vehicle.

  • Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle to the mice via intravenous or intraperitoneal injection.

  • At a predetermined time point after dosing (e.g., 2-4 hours), euthanize the mice.

  • Perfuse the animals with saline and harvest organs of interest (e.g., brain, liver, lungs, kidney, heart).

  • Homogenize the tissues in an appropriate buffer.

  • Determine the protein concentration of the tissue homogenates.

  • Measure the acid ceramidase activity in the tissue homogenates using the in vitro assay described in section 4.1.

  • Extract lipids from a portion of the tissue homogenates for ceramide level quantification by LC-MS/MS as described in section 4.2.

  • Express AC activity as pmol/min/mg protein and ceramide levels as pmol/mg protein.

Conclusion

This compound is a well-characterized and potent inhibitor of acid ceramidase. Its ability to modulate the sphingolipid rheostat in both in vitro and in vivo settings makes it an invaluable tool for researchers studying the roles of ceramide and S1P in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory and to support further investigations into its therapeutic potential.

References

The Role of Acid Ceramidase in Cancer Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid ceramidase (ASAH1), a lysosomal enzyme, has emerged as a critical player in cancer biology. By catalyzing the hydrolysis of the pro-apoptotic lipid ceramide into pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), ASAH1 orchestrates a fundamental shift in the cellular sphingolipid rheostat. This guide provides a comprehensive technical overview of the multifaceted functions of ASAH1 in tumorigenesis, including its impact on cell proliferation, survival, apoptosis, metastasis, and chemoresistance. We delve into the intricate signaling pathways modulated by ASAH1, present quantitative data on its expression and the effects of its inhibition, and provide detailed experimental protocols for its study. This document is intended to serve as a vital resource for researchers and professionals in the field of oncology drug development, highlighting ASAH1 as a promising therapeutic target.

Introduction: The Sphingolipid Rheostat and the Central Role of Acid Ceramidase

Sphingolipids are a class of bioactive lipids that are integral to cellular structure and signaling. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a cellular "rheostat" that determines cell fate.[1][2] Ceramide is a well-established tumor-suppressor lipid, inducing cell cycle arrest, differentiation, and apoptosis.[3][4] Conversely, S1P is a potent signaling molecule that promotes cell survival, proliferation, migration, and angiogenesis.[3][4]

Acid ceramidase (ASAH1) is the fulcrum of this rheostat. It is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[5] The resulting sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[5] In numerous cancers, the expression and activity of ASAH1 are significantly upregulated, leading to a decrease in intracellular ceramide levels and an accumulation of S1P.[1][2] This alteration of the sphingolipid balance provides a favorable environment for tumor growth, progression, and resistance to therapy.[1]

Quantitative Data on Acid Ceramidase in Cancer

The dysregulation of ASAH1 is a common feature across a wide range of malignancies. The following tables summarize quantitative data regarding ASAH1 expression, the efficacy of its inhibitors, and the biochemical consequences of its modulation.

Table 1: Overexpression of Acid Ceramidase (ASAH1) in Human Cancers

Cancer TypeCell Line(s)Fold Change in Expression (Tumor vs. Normal/Control)Reference(s)
Prostate CancerDU145, LnCAP, PC34.8x, 7.5x, 2.7x (vs. BPH cell line)[4]
Prostate CancerPC-3/Mc (metastatic)Higher than PC-3/S (non-metastatic)[6]
Colorectal CancerN/ASignificantly upregulated in tumor vs. normal[7]
GlioblastomaCD133+ GSCsSignificantly higher than CD133- GSCs and U87MG[8]
MelanomaA375High expression[3][5]
Pancreatic CancerN/AOverexpressed in tumor tissue and cells[9]

Table 2: IC50 Values of Selected Acid Ceramidase Inhibitors in Cancer Cell Lines

InhibitorCancer Cell LineIC50 ValueReference(s)
CarmofurGlioblastoma Stem-like Cells (GSC lines 22, 33, 44)11–104 µM[8]
CarmofurU87MG (Glioblastoma)~100 µM[8]
Ceranib-2MCF-7 (Breast Cancer)IC50 dose used for experiments[10]
Ceranib-2MDA MB-231 (Breast Cancer)IC50 dose used for experiments[10]
LCL-521HCT116, CT26 (Colorectal Cancer)Various concentrations used[3]
ARN14976 (17a)TSC2-null cellsMarkedly decreased viability[11]
B13DU145 (Prostate Cancer)Used for treatment[12]

Table 3: Impact of ASAH1 Modulation on Sphingolipid Levels

Cancer Cell LineMethod of ASAH1 ModulationChange in Ceramide LevelsChange in Sphingosine/S1P LevelsReference(s)
PC-3/Mc (Prostate)shRNA knockdownAccumulationIncreased Sphingosine[1]
PPC-1 (Prostate)shRNA knockdownEnhanced accumulation after IRDiminished S1P[13]
TSC2-null cells-Three-fold lowerTwo-fold higher Sphingosine[11]
GlioblastomaASAH1 inhibitionIncreaseDecrease in S1P[8]
Pancreatic CancerASAH1 knockdownReduced S1P productionIncreased ceramide production[9]

Signaling Pathways Modulated by Acid Ceramidase

ASAH1 and its product, S1P, exert their pro-tumorigenic effects by activating a complex network of downstream signaling pathways. These pathways converge to regulate key cellular processes that are hallmarks of cancer.

The ASAH1-S1P-S1PR Axis

The extracellular actions of S1P are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of S1P to these receptors initiates a cascade of intracellular signaling events that are highly context-dependent.

ASAH1_S1P_Signaling cluster_cell Cancer Cell Ceramide Ceramide ASAH1 ASAH1 Ceramide->ASAH1 Hydrolysis Sphingosine Sphingosine ASAH1->Sphingosine SphK1_2 SphK1/2 Sphingosine->SphK1_2 Phosphorylation S1P_intra Intracellular S1P SphK1_2->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Signaling Pathways (PI3K/Akt, MAPK, NF-κB) G_protein->Downstream

Figure 1: The ASAH1-S1P signaling axis.
Crosstalk with Major Oncogenic Pathways

The signaling initiated by the ASAH1-S1P axis integrates with several well-established oncogenic pathways:

  • PI3K/Akt Pathway: S1P, primarily through S1P1 and S1P3, can activate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[14][15] Activation of this pathway leads to the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and the activation of transcription factors like NF-κB.[12]

  • MAPK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and differentiation, is another downstream target of S1P receptor activation.[10][16]

  • NF-κB Pathway: ASAH1-mediated S1P production can lead to the activation of the NF-κB transcription factor.[11][17] NF-κB promotes the expression of genes involved in cell survival, inflammation, and angiogenesis.[18][19]

Signaling_Crosstalk ASAH1 ASAH1 S1P S1P ASAH1->S1P S1PR S1PRs S1P->S1PR PI3K_Akt PI3K/Akt Pathway S1PR->PI3K_Akt MAPK MAPK Pathway S1PR->MAPK NFkB NF-κB Pathway S1PR->NFkB Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival MAPK->Proliferation NFkB->Survival Metastasis Metastasis & Angiogenesis NFkB->Metastasis

Figure 2: Crosstalk of ASAH1-S1P with oncogenic pathways.

The Role of Acid Ceramidase in Cancer Hallmarks

The aberrant activity of ASAH1 contributes to multiple hallmarks of cancer, making it a pivotal driver of tumorigenesis.

Sustaining Proliferative Signaling and Evading Growth Suppressors

By depleting the growth-inhibitory ceramide and generating the mitogenic S1P, ASAH1 directly contributes to uncontrolled cell proliferation.[4] S1P signaling through its receptors activates downstream pathways like PI3K/Akt and MAPK, which are essential for cell cycle progression.[10][14]

Resisting Cell Death (Apoptosis)

A key function of ASAH1 in cancer is the suppression of apoptosis. This is achieved through two primary mechanisms:

  • Depletion of Pro-apoptotic Ceramide: High ASAH1 activity reduces the intracellular pool of ceramide, a potent inducer of apoptosis.[2]

  • Activation of Pro-survival Pathways: The resulting S1P activates pro-survival signals, including the PI3K/Akt pathway, which leads to the inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins like Bcl-2.[20][21][22][23]

Inducing Angiogenesis and Activating Invasion and Metastasis

ASAH1 and S1P play a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[24] S1P is a potent angiogenic factor that can recruit endothelial cells and promote vessel formation.[24] Furthermore, ASAH1-mediated signaling enhances cancer cell migration and invasion, critical steps in the metastatic cascade.[4][16]

Role in Chemoresistance

Upregulation of ASAH1 is a significant mechanism of resistance to various chemotherapeutic agents and radiation therapy.[13][25] Many cancer therapies exert their cytotoxic effects by inducing the production of ceramide.[13] By hydrolyzing this ceramide, ASAH1 blunts the efficacy of these treatments, allowing cancer cells to survive.

Regulation of Autophagy

The role of ASAH1 in autophagy, a cellular recycling process, is complex and appears to be context-dependent. Some studies suggest that ASAH1 overexpression can increase autophagy, which may serve as a survival mechanism for cancer cells under stress.[4][8] Conversely, other reports indicate that ASAH1 ablation can impair autophagy, leading to increased sensitivity to chemotherapy.[3][5] This dual role highlights the intricate regulation of cellular homeostasis by sphingolipid metabolism.

Experimental Protocols for Studying Acid Ceramidase

This section provides detailed methodologies for key experiments used to investigate the function of ASAH1 in cancer biology.

Acid Ceramidase Activity Assay (Fluorogenic Method)

This protocol describes a fluorogenic assay to measure ASAH1 activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 0.25 M sucrose)

  • Protein quantification assay (e.g., BCA assay)

  • Reaction buffer (100 mM sodium acetate, pH 4.5)

  • Fluorogenic substrate (e.g., RBM14-C12)

  • Methanol

  • Sodium periodate (NaIO4) solution (2.5 mg/mL in 200 mM glycine/NaOH buffer, pH 10.6)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and lyse by sonication or other appropriate methods on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzymatic Reaction:

    • In a 96-well black plate, add 25 µL of cell lysate (containing a standardized amount of protein, e.g., 20 µg).

    • Add 75 µL of reaction buffer containing the fluorogenic substrate at the desired final concentration (e.g., 40 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).

  • Signal Development:

    • Stop the reaction by adding 25 µL of methanol to each well.

    • Add 100 µL of NaIO4 solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Measurement:

    • Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the released fluorophore (e.g., 355 nm excitation and 460 nm emission for umbelliferone).

Activity_Assay_Workflow start Start prepare_lysate Prepare Cell Lysate start->prepare_lysate quantify_protein Quantify Protein prepare_lysate->quantify_protein setup_reaction Set up Enzymatic Reaction (Lysate + Substrate) quantify_protein->setup_reaction incubate_37c Incubate at 37°C setup_reaction->incubate_37c stop_reaction Stop Reaction (Methanol) incubate_37c->stop_reaction develop_signal Develop Signal (NaIO4) stop_reaction->develop_signal measure_fluorescence Measure Fluorescence develop_signal->measure_fluorescence end End measure_fluorescence->end

Figure 3: Workflow for ASAH1 activity assay.
Western Blot for ASAH1 Protein Detection

This protocol outlines the steps for detecting ASAH1 protein levels in cell lysates by Western blotting.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against ASAH1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ASAH1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for ASAH1 in Tumor Tissues

This protocol describes the staining of ASAH1 in paraffin-embedded tumor tissue sections.

Materials:

  • Paraffin-embedded tissue slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking serum

  • Primary antibody against ASAH1

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

  • Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Blocking: Block non-specific binding with blocking serum.

  • Primary Antibody Incubation: Incubate with the primary anti-ASAH1 antibody.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

  • Signal Amplification: Incubate with the streptavidin-HRP complex.

  • Chromogen Development: Develop the color with DAB solution.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.

siRNA-mediated Knockdown of ASAH1

This protocol details the transient knockdown of ASAH1 expression using small interfering RNA (siRNA).

Materials:

  • Cancer cell line of interest

  • ASAH1-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or similar serum-free medium

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate.

  • Post-transfection: After the initial incubation, replace the medium with complete growth medium.

  • Analysis: Harvest the cells at a suitable time point (e.g., 48-72 hours) post-transfection for downstream analysis (e.g., Western blot, activity assay).

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the effect of ASAH1 inhibition on tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • ASAH1 inhibitor or vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Monitor the mice for tumor formation.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the ASAH1 inhibitor or vehicle control according to the desired dosing schedule and route.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, IHC, Western blot).

Therapeutic Targeting of Acid Ceramidase

Given its central role in promoting cancer cell survival and resistance, ASAH1 has emerged as a highly attractive target for cancer therapy.[2] The inhibition of ASAH1 offers a dual therapeutic benefit: the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P.

Several small molecule inhibitors of ASAH1 have been developed and are currently in preclinical evaluation. These include:

  • Carmofur: An approved drug for colorectal cancer in Japan, later identified as a potent ASAH1 inhibitor that can cross the blood-brain barrier.[8]

  • Ceranib-2: A novel ASAH1 inhibitor that has shown efficacy in breast cancer cell lines.[10]

  • B13 and its derivatives (e.g., LCL-521): These inhibitors have demonstrated anti-cancer effects in various models, including prostate and colorectal cancer.[3][13]

The therapeutic strategy of targeting ASAH1 can be envisioned in several ways:

  • Monotherapy: To induce apoptosis and inhibit tumor growth in cancers with high ASAH1 expression.

  • Combination Therapy: To sensitize tumors to conventional chemotherapy and radiotherapy by preventing the breakdown of therapy-induced ceramide.[13]

  • Targeting the Tumor Microenvironment: ASAH1 inhibition may also modulate the tumor microenvironment by affecting immune cell infiltration and angiogenesis.[3]

Conclusion and Future Directions

Acid ceramidase stands at a critical juncture in cancer cell signaling, making it a compelling target for therapeutic intervention. Its upregulation in a multitude of cancers and its role in driving key malignant phenotypes underscore its importance in oncology. The continued development of potent and specific ASAH1 inhibitors holds great promise for novel cancer therapies.

Future research should focus on:

  • Elucidating the precise mechanisms of ASAH1 regulation in different cancer types.

  • Identifying biomarkers to predict which patients are most likely to respond to ASAH1-targeted therapies.

  • Conducting clinical trials to evaluate the safety and efficacy of ASAH1 inhibitors in cancer patients.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biology of acid ceramidase and to accelerate the translation of this knowledge into effective cancer treatments.

References

The Role of ARN14974 in Lipid Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 has emerged as a significant small molecule inhibitor in the study of lipid biochemistry, particularly in the modulation of sphingolipid metabolism. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, and its impact on cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of this potent and systemically active compound.

This compound is a benzoxazolone carboxamide that functions as a potent inhibitor of acid ceramidase (AC), a key lysosomal enzyme.[1] Acid ceramidase is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound effectively elevates intracellular levels of ceramide while concurrently decreasing the levels of sphingosine. This modulation of the ceramide-sphingosine rheostat has profound implications for various cellular processes, including apoptosis, cell proliferation, and stress responses.

Physicochemical Properties of this compound

PropertyValue
Formal Name 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide
Synonym Acid Ceramidase Inhibitor 17a
Molecular Formula C₂₄H₂₁FN₂O₃
Formula Weight 404.4 g/mol
CAS Number 1644158-57-5
Purity ≥95%
Formulation A crystalline solid
Solubility DMF: 2 mg/mL, DMSO: 2 mg/mL

Table 1: Physicochemical properties of this compound.[1]

Mechanism of Action and In Vitro Efficacy

This compound exerts its biological effects through the direct inhibition of acid ceramidase. The in vitro potency of this compound has been determined through various enzymatic assays.

ParameterValueCell Lines / Conditions
IC₅₀ 79 nMAcid Ceramidase Inhibition Assay
Effective Concentration Range 0.1 to 20 µMSW403 adenocarcinoma cells, RAW 264.7 murine macrophages

Table 2: In vitro efficacy of this compound.[1]

The inhibition of acid ceramidase by this compound leads to a significant accumulation of various ceramide species and a reduction in sphingosine and dihydroceramide levels in a variety of cell lines.[1]

In Vivo Activity

In vivo studies have demonstrated the systemic activity of this compound. Administration of this compound to mice at a dose of 10 mg/kg (intravenous) resulted in a marked reduction of acid ceramidase activity in multiple organs, including the brain, liver, heart, lungs, and kidneys.[1] This inhibition was accompanied by a corresponding increase in pulmonary ceramide levels.[1]

Signaling Pathways Modulated by this compound

The primary consequence of this compound-mediated acid ceramidase inhibition is the accumulation of intracellular ceramide. Ceramide is a critical bioactive lipid that functions as a second messenger in a multitude of signaling pathways, often with pro-apoptotic and anti-proliferative outcomes.

Ceramide-Mediated Apoptosis

Increased ceramide levels, as induced by this compound, can trigger apoptosis through both caspase-dependent and caspase-independent pathways.[2] Ceramide can directly act on mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[3][4] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound AC Acid Ceramidase This compound->AC Inhibits Ceramide Ceramide (Accumulation) AC->Ceramide Hydrolyzes Sphingosine Sphingosine (Decrease) AC->Sphingosine Produces Mitochondrion Mitochondrion Ceramide->Mitochondrion Acts on CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

This compound-induced pro-apoptotic signaling pathway.
Inhibition of YAP/TAZ Signaling

Recent research has uncovered a novel role for ceramide in the regulation of the Hippo signaling pathway effectors, YAP and TAZ.[1][6] Ceramide accumulation, resulting from acid ceramidase inhibition, promotes the phosphorylation of YAP, leading to its proteasomal degradation and subsequent inhibition of its nuclear localization and transcriptional activity.[1][7] This pathway is particularly relevant in the context of fibrosis, where YAP/TAZ are key drivers of fibroblast activation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AC Acid Ceramidase This compound->AC Inhibits Ceramide Ceramide (Accumulation) AC->Ceramide Hydrolyzes YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) Ceramide->YAP_TAZ_cyto Promotes Phosphorylation Proteasome Proteasomal Degradation YAP_TAZ_cyto->Proteasome Leads to YAP_TAZ_nuc YAP/TAZ (Nuclear) YAP_TAZ_cyto->YAP_TAZ_nuc Inhibits Nuclear Translocation Gene_Expression Fibrogenic Gene Expression YAP_TAZ_nuc->Gene_Expression Activates

Inhibition of YAP/TAZ signaling by this compound.

Experimental Protocols

Measurement of Acid Ceramidase Activity (Fluorogenic Assay)

This protocol describes a method for determining acid ceramidase activity in cell lysates using a fluorogenic substrate.[8][9]

Materials:

  • Cell lysis buffer (e.g., 0.25 M sucrose)

  • Protein quantification assay (e.g., BCA assay)

  • 96-well black microplates

  • Sodium acetate buffer (25 mM, pH 4.5)

  • Fluorogenic substrate (e.g., Rbm14-12) solution (4 mM in ethanol)

  • Methanol

  • Sodium periodate (NaIO₄) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)

  • Microplate fluorescence reader (λex = 360 nm, λem = 446 nm)

Procedure:

  • Prepare cell lysates by sonication or other appropriate methods and determine the protein concentration.

  • In a 96-well plate, add the following to each well:

    • 74.5 µL of 25 mM sodium acetate buffer (pH 4.5)

    • 0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM)

    • 10-25 µg of protein lysate in a volume of 25 µL

  • Include negative control wells containing the reaction mixture without the protein extract.

  • Incubate the plate at 37°C for 3 hours.

  • Stop the reaction by adding 50 µL of methanol to each well.

  • Add 100 µL of freshly prepared NaIO₄ solution to each well.

  • Protect the plate from light and incubate for 2 hours at room temperature.

  • Measure the fluorescence using a microplate reader.

G start Start prep_lysate Prepare Cell Lysate & Quantify Protein start->prep_lysate add_reagents Add Reagents to 96-well Plate prep_lysate->add_reagents incubate_37 Incubate at 37°C for 3 hours add_reagents->incubate_37 stop_reaction Stop Reaction with Methanol incubate_37->stop_reaction add_periodate Add NaIO₄ Solution stop_reaction->add_periodate incubate_rt Incubate at RT for 2 hours (dark) add_periodate->incubate_rt read_fluorescence Measure Fluorescence (λex=360, λem=446) incubate_rt->read_fluorescence end End read_fluorescence->end

Workflow for Acid Ceramidase Activity Assay.
Quantification of Ceramide and Sphingosine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of sphingolipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]

Materials:

  • Internal standards for various sphingolipid species

  • Extraction solvents (e.g., butanol, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

  • Mobile phases (e.g., acetonitrile, water with formic acid and ammonium formate)

Procedure:

  • Sample Preparation: Homogenize tissue or cell samples.

  • Internal Standard Spiking: Add a known amount of a mixture of internal standards to each sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using appropriate organic solvents (e.g., a butanolic extraction).[11]

  • Solvent Evaporation: Evaporate the organic phase to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable chromatographic gradient to separate the different sphingolipid species. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of each sphingolipid species by comparing its peak area to that of the corresponding internal standard.

G start Start prep_sample Sample Homogenization start->prep_sample add_is Spike with Internal Standards prep_sample->add_is extract_lipids Liquid-Liquid Lipid Extraction add_is->extract_lipids evaporate Evaporate Solvent extract_lipids->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis (MRM Mode) reconstitute->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis end End data_analysis->end

Workflow for Sphingolipid Quantification by LC-MS/MS.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of acid ceramidase and the broader sphingolipid metabolic pathway in health and disease. Its ability to potently and specifically inhibit acid ceramidase, leading to the accumulation of ceramide, provides a powerful means to dissect the downstream signaling consequences of this bioactive lipid. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting this critical enzymatic node in lipid biochemistry. As our understanding of the intricate roles of sphingolipids continues to expand, compounds like this compound will be instrumental in translating fundamental discoveries into novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for ARN14974 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14974 is a potent and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism. Acid ceramidase hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an accumulation of intracellular ceramide, which can induce cell cycle arrest and apoptosis, making it a promising candidate for various therapeutic applications, including cancer research. These application notes provide detailed protocols for the dosage and administration of this compound in preclinical in vivo studies, based on currently available information.

Mechanism of Action: Sphingolipid Metabolism Modulation

This compound exerts its biological effects by inhibiting acid ceramidase, thereby altering the balance of key signaling lipids. This inhibition leads to an increase in the substrate of the enzyme, ceramide, and a decrease in its product, sphingosine, which is a precursor for the pro-survival lipid sphingosine-1-phosphate (S1P). The resulting accumulation of ceramide is a critical factor in the pro-apoptotic and anti-proliferative effects of this compound.

ARN14974_Mechanism_of_Action cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Proliferation Proliferation / Survival S1P->Proliferation AC Acid Ceramidase (AC) SK Sphingosine Kinase This compound This compound This compound->AC Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC₅₀ (Acid Ceramidase Inhibition)-79 nM
IC₅₀ (Cellular AC Activity)SW403 (human colon adenocarcinoma)825 nM
IC₅₀ (Cellular AC Activity)Raw 264.7 (mouse macrophage-like)400 nM

Table 2: In Vivo Dosage and Administration of this compound and Similar Compounds

CompoundAnimal ModelDosageRoute of AdministrationVehicleStudy FocusReference
This compound Mice10 mg/kgIntravenous (i.v.)Not specifiedPharmacodynamic (AC activity)
This compound (as "17a") SCID MiceNot specifiedNot specifiedPBSTumor Progression[1]
Benzoxazolone Carboxamide (similar to this compound)Mice90 mg/kg (daily)Intraperitoneal (i.p.)Not specifiedNeuropathic Lysosomal Storage Diseases
Carmofur (Acid Ceramidase Inhibitor)Mice10 or 30 mg/kgIntraperitoneal (i.p.)15% PEG, 15% Tween 80, 70% SalinePharmacodynamic (AC activity and ceramide levels)

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Administration

This protocol is based on the reported intravenous use of this compound in mice and general practices for formulating lipophilic compounds for in vivo studies.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound. Dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Vehicle Preparation: In a sterile vial, prepare the vehicle solution. Based on formulations for similar compounds, a vehicle consisting of 10% PEG300 and 5% Tween 80 in PBS is a suitable starting point. For example, to prepare 10 mL of vehicle, mix 1 mL of PEG300, 0.5 mL of Tween 80, and 8.5 mL of sterile PBS.

  • Dosing Solution Preparation: Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. For a 10 mg/kg dose in a mouse with an injection volume of 100 µL (0.1 mL), the final concentration of the dosing solution should be 1 mg/mL (assuming a 20g mouse receives a 0.2 mg dose in 0.2 mL). To achieve this, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle.

  • Homogenization: Vortex the final dosing solution vigorously for at least 1 minute. If the solution appears cloudy or contains precipitates, sonicate for 5-10 minutes in a water bath until the solution is clear.

  • Sterilization: Sterilize the final dosing solution by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Administration: Administer the prepared solution to the animals via the tail vein. The injection volume should be calculated based on the animal's body weight.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

In_Vivo_Efficacy_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Tumor Cell Culture B Subcutaneous Injection of Tumor Cells into Mice A->B C Tumor Growth Monitoring D Randomization into Treatment Groups (e.g., Vehicle, this compound) C->D E Daily Administration of this compound (i.p. or i.v.) D->E F Continued Tumor Growth Monitoring E->F G Euthanasia and Tissue Collection (Tumor, Plasma, Organs) F->G H Analysis: Tumor Weight/Volume, Biomarker Analysis (Ceramide Levels), Histology G->H

Figure 2: Experimental workflow for an in vivo efficacy study.

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) for xenograft studies with human cancer cell lines.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group).

  • Dosing: Administer this compound at the desired dose and schedule (e.g., 10 mg/kg i.v. every other day, or 90 mg/kg i.p. daily). The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors, blood (for plasma), and other relevant organs.

  • Analysis:

    • Measure the final tumor weight.

    • Analyze ceramide levels in tumor tissue and plasma using LC-MS/MS to confirm target engagement.

    • Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on tumor sections.

Safety and Toxicology Considerations

  • This compound has been reported to be well-tolerated in mice at the tested dosages.

  • However, as with any new compound, it is crucial to monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.

  • For longer-term studies, a more comprehensive toxicology assessment, including complete blood counts and serum chemistry, is recommended.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should always adhere to institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for ARN14974 in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of less than 1.5 years.[1] A key factor contributing to its poor prognosis is its highly invasive nature and resistance to conventional therapies.[2] Recent research has identified dysregulated sphingolipid metabolism as a critical driver of GBM malignancy.[2] Acid ceramidase (ASAH1), an enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P), is overexpressed in glioblastoma and correlates with a poor prognosis.[3][4] This makes ASAH1 a compelling therapeutic target.

ARN14974 is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase with a reported IC50 of 79 nM.[5] In vivo studies have demonstrated that this compound can reduce ASAH1 activity in multiple organs, including the brain, and increase ceramide levels.[5] While direct studies of this compound in glioblastoma are limited in publicly available literature, its properties as a brain-penetrant ASAH1 inhibitor suggest significant potential for glioblastoma research. These application notes provide a summary of the potential applications of this compound in glioblastoma research, drawing upon data from studies of other ASAH1 inhibitors where necessary, and offer detailed protocols for key experiments.

Mechanism of Action

This compound inhibits acid ceramidase, thereby blocking the breakdown of ceramide. This leads to an accumulation of intracellular ceramide and a decrease in the levels of sphingosine and its downstream product, S1P. The resulting shift in the ceramide/S1P ratio, often referred to as the sphingolipid rheostat, is central to the anti-cancer effects of ASAH1 inhibition. Increased ceramide levels can induce apoptosis and cell cycle arrest, while decreased S1P levels can inhibit cell migration, proliferation, and survival.[2] One of the key downstream signaling pathways affected by ASAH1 inhibition is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in cell survival and proliferation.[2] Inhibition of ASAH1 has been shown to decrease the phosphorylation of Akt, a key component of this pathway.[3]

This compound inhibits ASAH1, increasing ceramide and decreasing S1P.

Data Presentation

Table 1: IC50 Values of ASAH1 Inhibitors in Glioblastoma Cell Lines

Cell LineInhibitorIC50 (µM)Reference
U87Carmofur37[6]
SJGBM2Carmofur50[6]
U87-10gy (Radioresistant)Carmofur28[6]
SJGBM2-10gy (Radioresistant)Carmofur21[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of glioblastoma cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed glioblastoma cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72 hours Treat_this compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for assessing cell viability after this compound treatment.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from nanomolar to micromolar, based on its high potency. A vehicle control (DMSO) should be included.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for p-Akt and Akt

This protocol is for assessing the effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • Glioblastoma cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate glioblastoma cells and treat with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control like β-actin should also be probed.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-Akt to total Akt.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is to evaluate the effect of this compound on the migratory capacity of glioblastoma cells.

Materials:

  • Glioblastoma cells

  • 6-well plates

  • Sterile 200 µL pipette tips

  • This compound

  • Microscope with a camera

Procedure:

  • Seed glioblastoma cells in 6-well plates and grow them to confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing a non-toxic concentration of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate between this compound-treated and control cells.

Conclusion

This compound, as a potent and brain-penetrant inhibitor of acid ceramidase, holds significant promise as a research tool and potential therapeutic agent for glioblastoma. By modulating the sphingolipid balance, this compound can induce apoptosis, inhibit proliferation, and reduce the migration of glioblastoma cells. The provided protocols offer a framework for investigating the efficacy and mechanism of action of this compound in preclinical glioblastoma models. Further research is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with existing treatments for this devastating disease.

References

Application Notes and Protocols for ARN14974-Induced Ceramide Accumulation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN14974 is a potent, selective, and systemically active inhibitor of acid ceramidase (AC), a key enzyme in sphingolipid metabolism responsible for the hydrolysis of ceramide into sphingosine and a fatty acid. By inhibiting AC, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. Ceramide is a bioactive lipid that plays a crucial role in various cellular processes, including the regulation of apoptosis, cell growth, and senescence. Elevated ceramide levels are often associated with the induction of programmed cell death in cancer cells, making AC a promising therapeutic target for oncology research and drug development. These application notes provide detailed protocols for utilizing this compound to induce ceramide accumulation in in vitro cell culture models, along with methods for quantifying changes in ceramide levels and assessing the impact on cell viability.

Introduction to this compound

This compound is a benzoxazolone carboxamide that acts as a potent inhibitor of acid ceramidase with an IC₅₀ value of 79 nM.[1] Its mechanism of action involves the covalent modification of the catalytic cysteine residue in the active site of the enzyme. This irreversible inhibition leads to a sustained increase in intracellular ceramide concentrations. Studies have demonstrated the efficacy of this compound in various cell lines, including SW403 human colon adenocarcinoma cells and RAW 264.7 murine macrophages, at concentrations ranging from 0.1 to 20 µM.[1] The accumulation of ceramide upon treatment with this compound can trigger downstream signaling pathways that ultimately lead to apoptosis, highlighting its potential as an anti-cancer agent.

Data Presentation

The following tables summarize the quantitative effects of acid ceramidase inhibitors on ceramide accumulation and cell viability in SW403 human colon adenocarcinoma cells. While this data was generated using ARN080 and ARN398, two structurally related and potent AC inhibitors, it serves as a strong proxy for the expected effects of this compound.

Table 1: Effect of Acid Ceramidase Inhibitors on Ceramide Levels in SW403 Cells

Treatment (3 hours)Cer(d18:1/14:0) (pmol/mg protein)Cer(d18:1/16:0) (pmol/mg protein)Cer(d18:1/18:0) (pmol/mg protein)
Vehicle (Control)~5~50~25
3 µM AC Inhibitor~15~150~75

Data is estimated from graphical representations in a study using similar potent acid ceramidase inhibitors, ARN080 and ARN398, in SW403 cells and demonstrates an approximate 3-fold increase in these ceramide species upon treatment.

Table 2: Effect of Acid Ceramidase Inhibitors on SW403 Cell Viability (72 hours)

CompoundEC₅₀ (µM)
ARN08012.6 ± 3.0
ARN39837.0 ± 2.6

This data indicates that sustained inhibition of acid ceramidase over 72 hours leads to a significant reduction in cell viability, with EC₅₀ values in the low micromolar range.

Signaling Pathway and Experimental Workflow

ARN14974_Signaling_Pathway cluster_hydrolysis Ceramide Hydrolysis This compound This compound AcidCeramidase Acid Ceramidase (AC) This compound->AcidCeramidase inhibits Sphingosine Sphingosine AcidCeramidase->Sphingosine hydrolyzes FattyAcid Fatty Acid AcidCeramidase->FattyAcid Ceramide Ceramide Ceramide->AcidCeramidase Apoptosis Apoptosis Ceramide->Apoptosis induces

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Analysis A Seed SW403 or RAW 264.7 cells B Treat with varying concentrations of This compound A->B C Ceramide Quantification (LC-MS/MS) B->C D Cell Viability Assay (MTT Assay) B->D

Caption: Workflow for in vitro analysis of this compound effects.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cells with this compound

This protocol describes the general procedure for treating adherent cell lines, such as SW403 or RAW 264.7, with this compound.

Materials:

  • SW403 or RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed SW403 or RAW 264.7 cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial experiments is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 3 hours for ceramide accumulation studies or 24-72 hours for cell viability assays) at 37°C in a 5% CO₂ incubator.

  • Harvesting/Analysis: Proceed with the appropriate downstream analysis as described in the following protocols.

Protocol 2: Quantification of Ceramide Levels by LC-MS/MS

This protocol provides a general method for the extraction and quantification of ceramides from cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold PBS

  • Cell scraper

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction:

    • Add 1 mL of a cold methanol/PBS (1:1, v/v) solution to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standard.

    • Add 2 mL of chloroform and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 9:1, v/v).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different ceramide species using a suitable C18 column and a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/acetonitrile/formic acid).

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for each ceramide species of interest.

  • Data Analysis:

    • Quantify the amount of each ceramide species by comparing the peak area to that of the internal standard.

    • Normalize the ceramide levels to the total protein content of the cell lysate.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Treated and control cells in a 96-well plate from Protocol 1

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Express the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of ceramide-mediated signaling pathways. By potently and selectively inhibiting acid ceramidase, it allows for the controlled accumulation of intracellular ceramides, which can be used to investigate their role in cellular processes such as apoptosis. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their experimental models and to quantify its impact on ceramide levels and cell viability. These studies can contribute to a better understanding of the therapeutic potential of targeting ceramide metabolism in various diseases, particularly in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ARN14974 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARN14974. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions to effectively utilize this compound for inducing apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a potent and systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC), with an IC50 of 79 nM.[1] Acid ceramidase is a lysosomal enzyme that hydrolyzes the pro-apoptotic lipid ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to the accumulation of intracellular ceramide. Elevated ceramide levels trigger the intrinsic pathway of apoptosis, primarily through mitochondrial-dependent mechanisms. This includes alterations in mitochondrial outer membrane permeability, the release of pro-apoptotic factors like cytochrome c, and the generation of reactive oxygen species (ROS), ultimately leading to caspase activation and programmed cell death.[2][3]

Q2: What is the recommended concentration range for this compound to induce apoptosis?

A2: The optimal concentration of this compound for apoptosis induction is cell-type dependent. In vitro studies have shown efficacy in the range of 0.1 to 20 µM in cell lines such as SW403 adenocarcinoma and RAW 264.7 murine macrophages.[1] For initial experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line.

Q3: What is a suitable positive control for apoptosis induction in my experiments?

A3: A common positive control for inducing apoptosis is staurosporine at a concentration of 1 µM. The incubation time will vary depending on the cell line, but a 6-hour treatment is often sufficient to induce a detectable apoptotic response.

Q4: What are the known off-target effects of this compound?

A4: While specific off-target profiling for this compound is not extensively published, studies on related benzoxazolone carboxamides suggest potential for off-target activity. For instance, a similar compound, 17a, has been shown to have a weak inhibitory effect on cathepsin D. Another compound from the same class, 22m, was found to inhibit fatty acid amide hydrolase (FAAH). Researchers should be aware of these potential off-target effects and consider appropriate control experiments.

Data Presentation

Table 1: Concentration of this compound and other Acid Ceramidase Inhibitors in In Vitro Studies

CompoundCell Line(s)Concentration RangeEffectReference
This compoundSW403 adenocarcinoma, RAW 264.7 murine macrophages0.1 - 20 µMInhibition of acid ceramidase activity, increased ceramide levels[1]
ARN14988U87MG, patient-derived glioblastoma stem-like cells (GSC lines 22, 33, 44)IC50: 11–104 µMKilling of cancer cells[4]
Ceranib-2MCF-7, MDA MB-231IC50 dosesInduction of apoptosis[5]
d-erythro-MAPPMCF-7IC50: 4.4 µMReduced cell viability

Note: IC50 values for apoptosis induction by this compound are not widely available in the public domain and should be determined empirically for each cell line.

Experimental Protocols

Protocol for Optimizing this compound Concentration for Apoptosis Induction using Annexin V Staining

This protocol outlines the steps to determine the optimal concentration of this compound for inducing apoptosis in a specific cell line, followed by the detection of apoptotic cells using Annexin V flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment (Dose-Response):

    • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1, 1, 5, 10, and 20 µM.

    • Include an untreated control (vehicle only, e.g., DMSO) and a positive control (e.g., 1 µM staurosporine).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time. A 24-hour incubation is a good starting point, but a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended for a comprehensive analysis.

  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells to centrifuge tubes.

    • Adherent cells: Aspirate the medium (collecting it in a centrifuge tube as it may contain apoptotic cells) and wash the cells with PBS. Add Trypsin-EDTA to detach the cells. Combine the detached cells with the collected medium.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up the flow cytometer gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no apoptosis induction - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to ceramide-induced apoptosis.- this compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).- Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).- Test a different cell line known to be sensitive to ceramide-induced apoptosis as a positive control.- Ensure proper storage of this compound (-20°C) and prepare fresh dilutions for each experiment.
High background apoptosis in control cells - Cells were overgrown or stressed before treatment.- Harsh cell handling during harvesting.- Contamination of cell culture.- Ensure cells are in the logarithmic growth phase and not over-confluent.- Handle cells gently during trypsinization and centrifugation.- Check for and address any potential contamination.
High percentage of necrotic cells (PI positive) - this compound concentration is too high, leading to rapid cell death.- The chosen time point is too late in the apoptotic process.- Reduce the concentration of this compound.- Perform a time-course experiment to identify an earlier time point where apoptosis is detectable before significant necrosis occurs.
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors.- Standardize the cell seeding density and ensure consistent confluency.- Use a timer to ensure precise incubation periods.- Calibrate pipettes and ensure accurate and consistent reagent addition.
Unexpected cellular effects - Potential off-target effects of this compound.- Review the literature for known off-target effects of benzoxazolone carboxamides.- Consider using a structurally different acid ceramidase inhibitor as a control to confirm that the observed phenotype is due to acid ceramidase inhibition.

Visualizations

ARN14974_Signaling_Pathway This compound Signaling Pathway to Apoptosis This compound This compound AcidCeramidase Acid Ceramidase (AC) This compound->AcidCeramidase Inhibits Ceramide Ceramide (Accumulation) AcidCeramidase->Ceramide Prevents breakdown Mitochondria Mitochondria Ceramide->Mitochondria Acts on ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Releases Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration Start Start SeedCells Seed Cells in 6-well Plate Start->SeedCells TreatCells Treat with this compound (0.1 - 20 µM) + Controls SeedCells->TreatCells Incubate Incubate (e.g., 24 hours) TreatCells->Incubate HarvestCells Harvest Cells Incubate->HarvestCells StainCells Stain with Annexin V and PI HarvestCells->StainCells FlowCytometry Analyze by Flow Cytometry StainCells->FlowCytometry AnalyzeData Determine Optimal Concentration FlowCytometry->AnalyzeData End End AnalyzeData->End

Caption: Workflow for determining the optimal this compound concentration for apoptosis induction.

References

Potential off-target effects of ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using ARN14974. The information focuses on addressing potential off-target effects and ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of acid ceramidase (ASAH1).[1] Acid ceramidase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an increase in cellular levels of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its downstream product, sphingosine-1-phosphate (S1P), which is a pro-survival signaling molecule.

Q2: Have any specific off-target effects of this compound been reported in the literature?

To date, publicly available literature and safety profiles for this compound have not reported any specific, significant off-target effects. The compound is generally described as a specific inhibitor of acid ceramidase. However, the absence of reported off-target effects does not definitively rule out their existence. Comprehensive off-target screening data, such as broad kinase profiling, has not been published. Researchers should remain vigilant for unexpected phenotypes in their experiments.

Q3: What are the potential, theoretical off-target effects for a small molecule inhibitor like this compound?

While this compound is designed for high specificity, it is a small molecule and, like all such inhibitors, has the potential to interact with other proteins, particularly those with similar binding pockets. Potential off-target effects could theoretically include:

  • Inhibition of other hydrolases: Interaction with other enzymes that have a similar catalytic mechanism or substrate-binding site.

  • Interaction with other lipid-metabolizing enzymes: The sphingolipid metabolism pathway contains numerous enzymes that could be potential off-targets.

  • Binding to kinases: Many small molecule inhibitors have been found to have off-target effects on protein kinases.

It is important to note that these are theoretical possibilities, and there is currently no evidence to suggest that this compound exhibits these off-target activities.

Q4: How can I be confident that the phenotype I observe is due to the inhibition of acid ceramidase and not an off-target effect?

To increase confidence in your results, it is crucial to perform validation experiments. These may include:

  • Rescue experiments: Attempt to rescue the observed phenotype by adding exogenous sphingosine or S1P, the products of the reaction catalyzed by acid ceramidase.

  • Use of a structurally unrelated inhibitor: If possible, use another known acid ceramidase inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of acid ceramidase (ASAH1). This should phenocopy the effects of this compound if the mechanism is on-target.

  • Direct measurement of ceramide and sphingosine levels: Confirm that this compound treatment leads to the expected changes in the levels of these lipids in your experimental system.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes that may be related to the use of this compound.

Issue 1: Unexpected or inconsistent cellular phenotype.

If you observe a cellular phenotype that is not consistent with the known function of acid ceramidase inhibition (e.g., unexpected changes in cell morphology, proliferation, or signaling pathways), consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected Phenotypes

G start Unexpected Phenotype Observed check_conc Verify this compound Concentration and Purity start->check_conc phenocopy Perform Genetic Knockdown/Knockout of ASAH1 check_conc->phenocopy rescue Conduct Rescue Experiment (e.g., add exogenous sphingosine) phenocopy->rescue If phenotype is reproduced conclusion_off Phenotype may be Off-Target phenocopy->conclusion_off:w If phenotype is not reproduced struct_unrelated Use a Structurally Unrelated ASAH1 Inhibitor rescue->struct_unrelated If phenotype is rescued rescue->conclusion_off:w If phenotype is not rescued off_target_screen Consider Off-Target Screening (e.g., Kinase Panel) struct_unrelated->off_target_screen If phenotype is inconsistent conclusion_on Phenotype is Likely On-Target struct_unrelated->conclusion_on If phenotype is consistent off_target_screen->conclusion_off

Caption: Troubleshooting logic for unexpected cellular phenotypes.

Issue 2: Lack of expected effect on ceramide levels.

If you do not observe an increase in ceramide or a decrease in sphingosine levels after treatment with this compound, consider the following:

  • Cellular uptake and metabolism: Ensure that this compound is being taken up by your cells and is not being rapidly metabolized.

  • Assay sensitivity: Verify that your lipidomics method is sensitive enough to detect the expected changes.

  • Basal acid ceramidase activity: Your cell type may have very low basal acid ceramidase activity, in which case inhibition will not produce a significant change in ceramide levels.

Quantitative Data Summary

The following table summarizes the known on-target potency of this compound. No quantitative data for off-target effects are currently available in the public domain.

CompoundTargetIC50Cell-Based ActivityIn Vivo Activity
This compoundAcid Ceramidase (ASAH1)79 nMIn SW403 adenocarcinoma cells and RAW 264.7 murine macrophages, it inhibits acid ceramidase activity and increases ceramide levels at concentrations from 0.1 to 20 µM.[1]At 10 mg/kg (i.v.) in mice, it reduces acid ceramidase activity in multiple organs and increases pulmonary ceramide levels.[1]

Experimental Protocols for Off-Target Assessment

The following are generalized protocols that can be adapted to investigate potential off-target effects of this compound in your specific experimental system.

Protocol 1: Kinase Profiling

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

Kinase Profiling Workflow

G start Prepare this compound Stock Solution select_panel Select Kinase Panel (e.g., commercial service) start->select_panel primary_screen Primary Screen at a Single High Concentration (e.g., 10 µM) select_panel->primary_screen identify_hits Identify Hits (e.g., >50% inhibition) primary_screen->identify_hits dose_response Dose-Response Assay for Hits to Determine IC50 identify_hits->dose_response validate Cell-Based Validation of Hits dose_response->validate end Characterize Off-Target Kinase Interactions validate->end G start Treat Cells with this compound or Vehicle heat Heat Cell Lysates or Intact Cells to a Range of Temperatures start->heat lyse_pellet Lyse Cells and Pellet Precipitated Proteins heat->lyse_pellet collect_supernatant Collect Soluble Protein Supernatant lyse_pellet->collect_supernatant analyze Analyze Soluble Protein Levels by Western Blot or Mass Spectrometry collect_supernatant->analyze plot Plot Protein Abundance vs. Temperature analyze->plot end Determine Thermal Shift Indicating Target Engagement plot->end

References

Troubleshooting inconsistent results with ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ARN14974, a potent inhibitor of acid ceramidase (AC). The information is tailored for scientists and professionals in drug development and related fields to address potential inconsistencies in experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?

Inconsistent IC50 values for this compound can arise from several factors related to compound handling, assay conditions, and cellular systems. Here are the most common sources of variability:

  • Compound Solubility and Stability: this compound has low aqueous solubility.[1][2] Improper dissolution or precipitation during the experiment can lead to a lower effective concentration and thus a higher apparent IC50. The benzoxazolone carboxamide scaffold can also exhibit chemical instability in certain buffer conditions.[3]

  • Cell Density and Health: The number of cells and their metabolic state can influence the apparent potency of the inhibitor. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. Ensure consistent cell seeding densities and that cells are in a healthy, logarithmic growth phase.

  • Incubation Time: The inhibitory effect of this compound is time-dependent. Shorter or inconsistent incubation times can lead to underestimation of its potency. It is crucial to establish and maintain a consistent incubation period across all experiments.

  • Assay-Specific Parameters: Variations in substrate concentration, enzyme concentration (in biochemical assays), or serum concentration in cell-based assays can all impact the measured IC50 value.

Troubleshooting Summary for Inconsistent IC50 Values

Potential CauseRecommendation
Compound Handling Prepare fresh stock solutions in DMSO or DMF.[4] Avoid repeated freeze-thaw cycles. Ensure complete dissolution before adding to the assay medium. Visually inspect for any precipitation.
Assay Conditions Maintain consistent cell seeding density and passage number. Use a standardized incubation time. Optimize and standardize substrate and enzyme concentrations.
Data Analysis Use a consistent data analysis method and software for curve fitting. Ensure that the top and bottom of the dose-response curve are well-defined.

Q2: The expected increase in intracellular ceramide levels after this compound treatment is not consistently observed or is lower than expected. What could be the issue?

Measuring changes in intracellular ceramide levels can be challenging due to the complexity of lipid metabolism and measurement techniques.

  • Subcellular Localization: A significant portion of cellular ceramide is located in intracellular compartments, with only a small fraction at the plasma membrane under resting conditions.[5] this compound-induced changes might be localized to specific organelles and may be difficult to detect when measuring total cellular ceramide.

  • Metabolic Flux: Ceramide is a central hub in sphingolipid metabolism. Even with acid ceramidase inhibited, ceramide can be converted to other sphingolipids, such as sphingomyelin or complex glycosphingolipids. The rate of these alternative pathways can vary between cell types and experimental conditions.

  • Measurement Technique: The method used to quantify ceramide is critical. Mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.[6] Less sensitive methods may not detect subtle but biologically significant changes. The extraction efficiency of ceramides can also be a source of variability.

  • Cellular Stress: External factors like serum starvation or confluency can independently modulate ceramide levels, potentially masking the effect of this compound.

Experimental Protocols

Protocol: Assessment of Cell Viability Following this compound Treatment

This protocol outlines a general procedure for determining the effect of this compound on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

  • This compound (prepare a 10 mM stock solution in DMSO)

  • Cancer cell line of interest (e.g., SW403 adenocarcinoma cells)[4]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 to 20 µM).[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance/fluorescence from all wells. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Processing prep_cells Prepare & Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_arn Prepare this compound Dilutions prep_arn->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay ceramide_measurement Measure Intracellular Ceramide treat_cells->ceramide_measurement data_analysis Data Analysis & IC50 Calculation viability_assay->data_analysis ceramide_measurement->data_analysis

Caption: Experimental workflow for evaluating this compound.

Signaling Pathways

Inhibition of Acid Ceramidase by this compound and Downstream Signaling Consequences

This compound inhibits acid ceramidase, leading to the accumulation of its substrate, ceramide, and the depletion of its product, sphingosine. This shift in the ceramide/sphingosine-1-phosphate (S1P) rheostat can trigger various downstream signaling events, often promoting apoptosis and cell cycle arrest.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream_cer Ceramide-Mediated Effects cluster_downstream_s1p S1P-Mediated Effects S1PR S1P Receptors AKT_pathway AKT Pathway S1PR->AKT_pathway activates ERK_pathway ERK Pathway S1PR->ERK_pathway activates Ceramide Ceramide AC Acid Ceramidase Ceramide->AC substrate of PP2A PP2A Activation Ceramide->PP2A activates Sphingosine Sphingosine SK Sphingosine Kinase Sphingosine->SK substrate of S1P Sphingosine-1-Phosphate (S1P) S1P->S1PR activates AC->Sphingosine produces SK->S1P produces This compound This compound This compound->AC inhibits AKT_inhibit AKT Inhibition PP2A->AKT_inhibit leads to Apoptosis Apoptosis AKT_inhibit->Apoptosis promotes Survival Cell Survival AKT_pathway->Survival Proliferation Cell Proliferation ERK_pathway->Proliferation

Caption: this compound inhibits acid ceramidase, altering sphingolipid signaling.

References

Technical Support Center: Managing ARN14974-Associated Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the toxicity of ARN14974 in normal (non-cancerous) cells during pre-clinical experiments. The guidance provided is based on the known mechanism of action of this compound and general strategies for mitigating drug-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential solutions and detailed experimental protocols.

Issue: Significant cytotoxicity observed in normal cell lines at effective concentrations for cancer cell lines.

Potential Cause:

This compound is an inhibitor of acid ceramidase, leading to an accumulation of ceramide.[1] While elevated ceramide levels are intended to induce apoptosis in cancer cells, they can also be cytotoxic to normal cells.[2][3] This off-target toxicity may be due to the disruption of the ceramide/sphingosine-1-phosphate (S1P) rheostat, which is crucial for cell fate decisions.[2] Additionally, high ceramide levels can downregulate nutrient transporters, leading to cellular starvation and death.[4]

Suggested Mitigation Strategies:

  • Dose Optimization and Combination Therapy: Reducing the concentration of this compound and combining it with another therapeutic agent that has a different toxicity profile can be an effective strategy.[5] This approach aims to achieve a synergistic anti-cancer effect while minimizing the dose-dependent toxicity of each compound.

  • Nutrient Supplementation: Since ceramide accumulation can lead to the downregulation of nutrient transporters, supplementing the cell culture medium with key nutrients may alleviate cytotoxicity in normal cells.[4]

  • Targeted Delivery Systems: While technically more complex, encapsulating this compound in a nanoparticle-based drug delivery system can help in targeting the drug specifically to cancer cells, thereby sparing normal cells.[6]

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow normal cells to recover from the cytotoxic effects of this compound while still maintaining therapeutic pressure on cancer cells.

Quantitative Data Summary

The following table summarizes hypothetical data from an in-vitro experiment designed to test strategies for reducing this compound toxicity in a normal human fibroblast cell line (HFF-1) compared to a human colon adenocarcinoma cell line (SW403).

Experimental Condition This compound Conc. (µM) HFF-1 Viability (%) SW403 Viability (%) Notes
Control 0100 ± 4.5100 ± 5.2Vehicle-treated cells.
This compound Monotherapy 1045 ± 6.130 ± 5.8Effective concentration for cancer cell killing, but toxic to normal cells.
This compound + Nutrient Supplement 1075 ± 5.332 ± 6.0Supplement: 5 mM Methyl Pyruvate. Shows protective effect in normal cells.
This compound Low Dose 580 ± 4.965 ± 7.1Reduced toxicity in normal cells, but also reduced efficacy in cancer cells.
This compound Low Dose + Synergistic Agent 578 ± 5.535 ± 6.3Synergistic Agent: 1 µM Paclitaxel. Maintains efficacy with lower toxicity.

Data are represented as mean ± standard deviation.

Experimental Protocol: Assessing Cytotoxicity and Mitigation Strategies

This protocol outlines a method for evaluating the cytotoxicity of this compound and the effectiveness of mitigation strategies using a standard MTT assay.

Objective: To determine the viability of normal and cancer cell lines following treatment with this compound alone and in combination with a nutrient supplement.

Materials:

  • Normal cell line (e.g., HFF-1) and cancer cell line (e.g., SW403)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (solubilized in DMSO)

  • Methyl Pyruvate (sterile, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • For the nutrient supplementation arm, prepare this compound dilutions in complete culture medium containing 5 mM Methyl Pyruvate.

    • Remove the old medium from the cells and add 100 µL of the treatment medium to each well.

    • Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO₂.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound Action and Potential Toxicity

ARN14974_Toxicity_Pathway cluster_cell Cell Membrane This compound This compound AcidCeramidase Acid Ceramidase This compound->AcidCeramidase Inhibits Sphingosine Sphingosine AcidCeramidase->Sphingosine Converts Ceramide to Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces NutrientTransporters Nutrient Transporters Ceramide->NutrientTransporters Downregulates S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylated to NutrientUptake Nutrient Uptake NutrientTransporters->NutrientUptake Mediates CellDeath Cell Death NutrientUptake->CellDeath Lack of leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Mitigation Strategies

Mitigation_Workflow start Start: Seed Normal and Cancer Cells treatment Apply Treatments: - this compound Monotherapy - this compound + Nutrient Supplement - this compound Low Dose - this compound + Synergistic Agent start->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data: - Calculate % Viability - Compare between groups mtt_assay->data_analysis conclusion Conclusion: Identify optimal strategy to minimize normal cell toxicity data_analysis->conclusion

References

ARN14974 not increasing ceramide levels: what to do?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARN14974. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase (AC) , with a reported IC₅₀ of 79 nM.[1][2] Acid ceramidase is a key enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound blocks the degradation of ceramide. This inhibition is expected to lead to an intracellular accumulation of various ceramide species and a corresponding decrease in the levels of its downstream metabolites, sphingosine and sphingosine-1-phosphate (S1P).[2][3]

Q2: What is the primary expected outcome of treating cells with this compound?

A2: The primary and most direct outcome of effective acid ceramidase inhibition by this compound is an increase in intracellular ceramide levels . This has been demonstrated in various cell lines, including SW403 adenocarcinoma cells and RAW 264.7 murine macrophages, as well as in vivo in mouse pulmonary tissue.[1] The accumulation of ceramide, a pro-apoptotic lipid, is often associated with the induction of cell cycle arrest and cell death.[4][5][6]

Q3: I treated my cells with this compound, but I am not observing an increase in ceramide levels. What are the potential reasons?

A3: This is a common issue that can arise from several factors spanning the experimental protocol, underlying cell biology, and the analytical methods used for detection. The main areas to investigate are:

  • Compound Integrity and Dosing: Issues with the inhibitor's solubility, concentration, or stability.

  • Cellular and Biological Context: The specific cell type's metabolic wiring and compensatory mechanisms.

  • Analytical Measurement: The sensitivity and specificity of the ceramide quantification method.

The detailed troubleshooting guide below will walk you through each of these areas to help identify the root cause.

In-Depth Troubleshooting Guide

Section 1: Compound and Experimental Protocol
Q1.1: Is the this compound properly dissolved and administered to the cells?

A1.1: Poor solubility is a frequent cause of lower-than-expected efficacy.

  • Solubility: this compound is soluble in DMF and DMSO at approximately 2 mg/mL.[1] Ensure the compound is fully dissolved in the solvent before diluting it into your cell culture medium. Precipitates, even if microscopic, will drastically reduce the effective concentration.

  • Final Concentration: Published studies have used this compound at concentrations ranging from 0.1 µM to 20 µM in cell culture.[1][3] If your concentration is too low, the inhibition may be insufficient to produce a measurable change in ceramide levels. Consider performing a dose-response experiment.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO-treated cells) to ensure that the solvent itself is not affecting ceramide levels.

Q1.2: Could the this compound have degraded?

A1.2: Check the storage and handling of the compound.

  • Storage: this compound should be stored at -20°C. The solid form is stable for at least four years under these conditions.[1]

  • Stock Solutions: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.

Q1.3: Is the treatment duration appropriate?

A1.3: The time required to observe a significant accumulation of ceramide can vary. Studies have employed treatment times ranging from 24 to 48 hours.[3] If the incubation time is too short, the change in ceramide levels may be below the detection limit of your assay. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell model.

Section 2: Biological and Cellular Considerations
Q2.1: How can my choice of cell line affect the outcome?

A2.1: The metabolic background of your cell line is critical.

  • Acid Ceramidase Expression/Activity: this compound inhibits acid ceramidase. If your cell line has very low basal expression or activity of this enzyme, then inhibiting it will have a minimal effect on total ceramide levels. Consider measuring the basal activity of acid ceramidase in your cells.

  • Compensatory Pathways: Cells tightly regulate ceramide levels through a process called homeostasis.[7][8][9] If ceramide degradation is blocked by this compound, the cell may compensate by:

    • Downregulating de novo synthesis: Reducing the production of new ceramide.

    • Shunting ceramide into other lipids: Increasing the activity of enzymes like sphingomyelin synthase (SMS) or glucosylceramide synthase (GCS) to convert excess ceramide into sphingomyelin or glucosylceramides.[8][10]

  • Other Ceramidases: Besides acid ceramidase, cells also have neutral and alkaline ceramidases.[11] Depending on the cell type and subcellular compartment, these other enzymes may still be actively degrading ceramide, masking the effect of inhibiting the acid isoform.

The Sphingolipid Rheostat & Role of this compound

The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often called the "sphingolipid rheostat". This compound shifts this balance toward ceramide accumulation.

Caption: this compound inhibits Acid Ceramidase (AC), blocking ceramide breakdown.

Section 3: Analytical and Measurement Methods
Q3.1: Is my ceramide detection method sensitive enough?

A3.1: Measuring lipids can be challenging.

  • Gold Standard: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying specific ceramide species.[12][13] Methods like TLC are generally less sensitive and provide semi-quantitative data at best.[12]

  • Subcellular vs. Total Ceramide: this compound inhibits the lysosomal acid ceramidase. The resulting increase in ceramide might be localized to the lysosome, representing a small fraction of the total cellular ceramide pool.[14] A whole-cell lysate measurement might not be sensitive enough to detect this localized change.[14]

  • Ceramide Species: There are many different ceramide species, varying by the length of their fatty acid chain (e.g., C16, C18, C24). Your LC-MS/MS method must be optimized to detect the specific species that are most affected by acid ceramidase inhibition in your cell line.[15]

Q3.2: Could my sample preparation be the issue?

A3.2: Proper lipid extraction is crucial for accurate results.

  • Extraction Protocol: Use a well-established lipid extraction method, such as a Bligh-Dyer or Folch extraction, to efficiently isolate ceramides from your cell lysates.[13][16]

  • Internal Standards: It is essential to spike your samples with an appropriate internal standard (e.g., a non-endogenous C17-ceramide) before extraction.[15] This allows you to normalize for variability in extraction efficiency and instrument response, which is critical for accurate quantification.

General Experimental Workflow

A typical experiment involves cell treatment, lipid extraction, and quantification. Each step is a potential source of error.

Workflow cluster_prep Preparation & Treatment cluster_sample Sample Processing cluster_analysis Analysis A 1. Seed & Culture Cells B 2. Prepare this compound Stock (e.g., in DMSO) C 3. Treat Cells (Include Vehicle Control) B->C D 4. Harvest Cells (e.g., Scrape/Trypsinize) C->D E 5. Lipid Extraction (e.g., Bligh-Dyer) E->D G 7. Ceramide Quantification (LC-MS/MS) E->G F 6. Add Internal Standard F->E H 8. Data Analysis (Normalize to Internal Standard) G->H Troubleshooting Start Start: No increase in ceramide observed with this compound Check_Compound 1. Verify Compound & Protocol Start->Check_Compound Check_Bio 2. Assess Biological Context Start->Check_Bio Check_Analysis 3. Review Analytical Method Start->Check_Analysis Solubility Is it fully dissolved? (Check for precipitate) Check_Compound->Solubility Checkpoints Cell_Line Is AC expressed/active in this cell line? Check_Bio->Cell_Line Checkpoints Sensitivity Is the assay sensitive enough? (LC-MS/MS > TLC) Check_Analysis->Sensitivity Checkpoints Concentration Is concentration optimal? (Run dose-response) Solubility->Concentration Duration Is treatment time sufficient? (Run time-course) Concentration->Duration Stability Is the compound stable? (Check storage, use fresh stock) Duration->Stability Compensation Are compensatory pathways active? (Measure Sphingomyelin, GlcCer) Cell_Line->Compensation Other_CDases Could other ceramidases be degrading ceramide? Compensation->Other_CDases Extraction Is lipid extraction efficient? (Use internal standard) Sensitivity->Extraction Species Are you measuring the correct ceramide species? Extraction->Species Subcellular Is the change localized? (Total vs. Lysosomal ceramide) Species->Subcellular

References

Long-term stability of ARN14974 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of ARN14974 in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] Under proper long-term storage conditions at -20°C, the solid compound is stable for at least four years.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For stock solutions, short-term storage at 0 - 4°C for a few days to weeks is acceptable. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C for several months.[1]

Q3: Is this compound stable in aqueous solutions?

A3: While specific quantitative data for this compound in aqueous solutions is limited, a study on related benzoxazolone carboxamides has shown that the introduction of a p-fluorophenyl group, as is present in this compound, can improve chemical stability. Some related compounds have demonstrated a half-life of greater than 8 hours in phosphate-buffered saline (PBS) at pH 7.4.[3] However, for critical experiments, it is advisable to prepare fresh dilutions in aqueous buffers from a DMSO stock solution shortly before use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and systemically active inhibitor of acid ceramidase (AC).[4] This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound leads to an increase in cellular ceramide levels.

Data on Storage and Stability

The following tables summarize the available data on the storage and stability of this compound.

Table 1: Storage Recommendations for this compound

FormStorage ConditionDurationStabilityReference
Solid0 - 4°C, dry, darkShort-term (days to weeks)Stable[1]
Solid-20°C, dry, darkLong-term (months to years)≥ 4 years[2]
Stock Solution (in DMSO)0 - 4°CShort-term (days to weeks)Stable[1]
Stock Solution (in DMSO)-20°CLong-term (months)Stable[1]

Experimental Protocols

Protocol: In Vitro Acid Ceramidase (AC) Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on acid ceramidase in cell lysates.

Materials:

  • Cell line expressing acid ceramidase (e.g., A375 melanoma cells)

  • Lysis buffer (e.g., 25 mM sodium acetate pH 4.5, 0.2 M sucrose)

  • Protein quantification assay kit (e.g., BCA assay)

  • Fluorogenic acid ceramidase substrate (e.g., Rbm14-12)

  • This compound

  • DMSO (for dissolving this compound and substrate)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to confluency.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in lysis buffer and homogenize.

    • Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the fluorogenic substrate in ethanol or DMSO.

    • In a 96-well plate, add a fixed amount of cell lysate protein (e.g., 10-25 µg) to each well.

  • Inhibition Assay:

    • Add varying concentrations of this compound (or vehicle control - DMSO) to the wells containing the cell lysate.

    • Pre-incubate the plate at 37°C for a designated time (e.g., 15-30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well (final concentration, e.g., 20 µM).

  • Measurement:

    • Incubate the plate at 37°C for the desired reaction time (e.g., 3 hours).

    • Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme or no substrate).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no inhibition observed Compound Degradation: this compound, like other benzoxazolone carboxamides, may have limited stability in DMSO over extended periods at room temperature.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay Conditions: The pH of the assay buffer is critical for acid ceramidase activity (optimal pH ~4.5).Ensure the assay buffer is at the correct pH. Verify the activity of the enzyme preparation with a known inhibitor as a positive control.
High background fluorescence Substrate Instability: The fluorogenic substrate may be unstable and hydrolyze spontaneously.Run control wells without enzyme to determine the rate of spontaneous substrate hydrolysis. Protect the substrate from light.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.Use high-purity reagents and check for autofluorescence of all components before starting the experiment.
Low enzyme activity Poor Lysate Quality: Inefficient cell lysis or protein degradation can lead to low enzyme activity.Use a validated lysis protocol and keep samples on ice throughout the preparation. Consider adding protease inhibitors to the lysis buffer.
Sub-optimal Substrate Concentration: The substrate concentration may be too low for optimal enzyme kinetics.Titrate the substrate concentration to determine the optimal working concentration for your specific assay conditions.

Visualizations

Signaling Pathway of Ceramide Metabolism

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_catabolism Catabolism (Lysosome) Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Sphingomyelin->Ceramide aSMase Fatty Acid Fatty Acid Sphingosine->Fatty Acid This compound This compound Acid Ceramidase Acid Ceramidase This compound->Acid Ceramidase

Caption: this compound inhibits Acid Ceramidase in the sphingolipid metabolic pathway.

Experimental Workflow for AC Inhibition Assay

Experimental_Workflow A Prepare Cell Lysate B Quantify Protein Concentration A->B C Aliquot Lysate into 96-well Plate B->C D Add this compound (or Vehicle) C->D E Pre-incubate at 37°C D->E F Add Fluorogenic Substrate E->F G Incubate at 37°C F->G H Stop Reaction G->H I Measure Fluorescence H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for determining the IC50 of this compound against Acid Ceramidase.

Troubleshooting Logic Diagram

Troubleshooting_Logic rect_node rect_node start Inconsistent/No Inhibition? q1 Fresh Compound Dilution? start->q1 a1_yes Check Assay Conditions (pH, Temp) q1->a1_yes Yes a1_no Prepare Fresh Dilutions q1->a1_no No q2 High Background? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Check Substrate Stability & Reagent Purity q2->a2_yes Yes q3 Low Enzyme Activity? q2->q3 No a2_yes->end a3_yes Verify Lysate Quality & Substrate Concentration q3->a3_yes Yes q3->end No a3_yes->end

Caption: A logical guide to troubleshooting common issues in AC inhibition assays.

References

Validation & Comparative

Validating ARN14974's Inhibition of Acid Ceramidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ARN14974 with other acid ceramidase (AC) inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Acid Ceramidase as a Therapeutic Target

Acid ceramidase (ASAH1) is a lysosomal enzyme that plays a critical role in sphingolipid metabolism by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is a key regulator of the ceramide/sphingosine-1-phosphate (S1P) rheostat, which governs cell fate.[3] Ceramide accumulation is associated with pro-apoptotic and anti-proliferative signaling, while sphingosine can be phosphorylated to S1P, a potent signaling lipid that promotes cell survival, proliferation, and inflammation.[1][4][5]

Overexpression of acid ceramidase has been implicated in various cancers, including prostate, melanoma, and glioblastoma, where it contributes to therapeutic resistance.[6][7] Consequently, the inhibition of acid ceramidase has emerged as a promising strategy to increase intracellular ceramide levels, thereby inducing apoptosis in cancer cells and sensitizing them to conventional therapies.[7][8][9]

Comparative Analysis of Acid Ceramidase Inhibitors

This compound is a potent, systemically active benzoxazolone carboxamide inhibitor of intracellular acid ceramidase.[10][11] To objectively evaluate its performance, this section compares its inhibitory potency with other known acid ceramidase inhibitors.

In Vitro and Cellular Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors against acid ceramidase.

InhibitorTypeIn Vitro IC50Cellular IC50Cell LineReference(s)
This compound Benzoxazolone Carboxamide79 nM400 nM - 825 nMRAW 264.7, SW403[10][11]
Carmofur 5-FU Derivative29 nM (rat)--[6][10][12]
Acid Ceramidase-IN-1 -166 nM--[10]
B-13 Ceramide Analogue~10 µMInactive in intact cells-[8][13]
LCL464 B-13 Analogue50% inhibition at 50 µMMore potent than B-13MCF7[8]
N-Oleoylethanolamine (NOE) Endocannabinoid-likeKi ~500 µM~15 µMA549[8][13]
D-MAPP Ceramide Analogue1-5 µM / 500 µM-HL-60 / Melanoma[8][13]
Ceranib-2 Quinolinone-based-28 µMSKOV3[3][5][14][15]

Signaling Pathways and Experimental Workflows

Acid Ceramidase Signaling Pathway

Inhibition of acid ceramidase blocks the breakdown of ceramide, leading to its accumulation. Elevated ceramide levels can trigger the mitochondrial apoptosis pathway.[2] This is in contrast to the pro-survival signals mediated by the downstream product, sphingosine-1-phosphate (S1P).

G cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (ASAH1) Apoptosis Apoptosis Ceramide->Apoptosis promotes S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Survival Cell Survival & Proliferation S1P->Survival promotes Inhibitor This compound (AC Inhibitor) Inhibitor->Ceramide blocks degradation

Acid Ceramidase Signaling Pathway
Experimental Workflow for Inhibitor Validation

A typical workflow for validating a novel acid ceramidase inhibitor involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

G cluster_workflow Inhibitor Validation Workflow A In Vitro Assay: Determine IC50 against recombinant AC B Cellular Assay: Confirm inhibition and measure cellular IC50 A->B C Lipidomics: Quantify changes in Ceramide & Sphingosine B->C D Phenotypic Assays: Assess effects on apoptosis & proliferation C->D E In Vivo Studies: Evaluate efficacy and toxicity in animal models D->E

Inhibitor Validation Workflow

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from a method utilizing a fluorogenic substrate to measure acid ceramidase activity in a 96-well plate format.[16][17]

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., Rbm14-12)

  • 25 mM Sodium acetate buffer, pH 4.5

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Methanol

  • Sodium periodate (NaIO4) solution (2.5 mg/mL in 100 mM glycine/NaOH buffer, pH 10.6)

  • 96-well microplate

  • Microplate fluorescence reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In each well of a 96-well plate, add the following in order:

    • 25 mM Sodium acetate buffer (pH 4.5)

    • A fixed amount of recombinant acid ceramidase

    • Test inhibitor at various concentrations

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate (final concentration, e.g., 20 µM).

  • Incubate the plate at 37°C for 1-3 hours.

  • Stop the reaction by adding methanol to each well.

  • Add the NaIO4 solution to each well and incubate in the dark for 1-2 hours at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., λex 360 nm, λem 446 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.

Quantification of Intracellular Ceramide and Sphingosine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of sphingolipids from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21]

Materials:

  • Cultured cells treated with the test inhibitor or vehicle control

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and other HPLC-grade solvents

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., sonication in methanol).

    • Perform a lipid extraction, for example, using a modified Bligh-Dyer method with chloroform and methanol. Add internal standards before extraction.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Sample Preparation:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid pellet in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid species using a suitable column (e.g., C8 or C18 reverse-phase) and a gradient elution.

    • Detect and quantify the specific ceramide and sphingosine species using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Normalize the levels of each lipid species to the internal standard.

    • Further normalize the data to total protein or cell number.

    • Compare the lipid levels in inhibitor-treated samples to the vehicle-treated controls.

Conclusion

This compound is a highly potent inhibitor of acid ceramidase, demonstrating low nanomolar efficacy in vitro. Its ability to penetrate cells and inhibit the enzyme in a cellular context, leading to the expected modulation of sphingolipid levels, makes it a valuable tool for studying the biological roles of acid ceramidase and a promising candidate for further therapeutic development. This guide provides a framework for comparing this compound to other inhibitors and offers standardized protocols to validate its mechanism of action. The continued investigation of potent and specific acid ceramidase inhibitors like this compound holds significant potential for advancing the treatment of cancer and other diseases associated with dysregulated sphingolipid metabolism.

References

A Comparative Analysis of the Potency of Acid Ceramidase Inhibitors: ARN14974 versus B13

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapeutics, the inhibition of acid ceramidase (AC) has emerged as a promising strategy for the treatment of various diseases, including cancer. This guide provides a detailed comparison of two known AC inhibitors, ARN14974 and B13, with a focus on their potency, supported by experimental data and methodologies for the research community.

Introduction to this compound and B13

This compound is a novel, highly potent and systemically active inhibitor of acid ceramidase. It belongs to the benzoxazolone carboxamide class of compounds. In contrast, B13 is a ceramide analogue that has been historically utilized as a tool compound for studying the effects of ceramidase inhibition. Both molecules exert their biological effects by blocking the activity of acid ceramidase, a key enzyme in sphingolipid metabolism.

Potency Comparison

The potency of a drug is a critical measure of its therapeutic potential, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.

Experimental data clearly demonstrates that this compound is a significantly more potent inhibitor of acid ceramidase than B13.

CompoundTarget EnzymeIC50 ValueReference
This compound Acid Ceramidase79 nM[1]
B13 Acid Ceramidase~10 µM - 27.7 µM[2]

As illustrated in the table, this compound exhibits an IC50 in the nanomolar range, while B13's IC50 is in the micromolar range. This indicates that a much lower concentration of this compound is required to achieve the same level of acid ceramidase inhibition as B13, highlighting its superior potency.

The Role of Acid Ceramidase in Cellular Signaling

Acid ceramidase is a lysosomal enzyme that plays a crucial role in the sphingolipid metabolic pathway. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling molecule that promotes cell survival and proliferation.[3][4][5]

By inhibiting acid ceramidase, both this compound and B13 lead to an accumulation of intracellular ceramide.[1][2] Elevated ceramide levels can trigger a cascade of events leading to programmed cell death, or apoptosis, making AC inhibitors attractive candidates for cancer therapy.[3][4][6]

G Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P phosphorylation CellSurvival Cell Survival & Proliferation S1P->CellSurvival SMase Sphingomyelinase SMase->Sphingomyelin acts on AC Acid Ceramidase AC->Ceramide acts on SK Sphingosine Kinase SK->Sphingosine acts on Inhibitors This compound / B13 Inhibitors->AC inhibits

Sphingolipid Metabolism and Apoptosis Pathway.

Experimental Methodologies

The determination of the potency of acid ceramidase inhibitors is typically performed using a fluorogenic enzyme assay. Below is a detailed protocol for such an assay.

Fluorogenic Acid Ceramidase Activity Assay

This assay measures the activity of acid ceramidase by monitoring the fluorescence generated from the enzymatic cleavage of a synthetic substrate.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., Rbm14-12)

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • Inhibitors: this compound and B13 dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human acid ceramidase to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and B13 in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted enzyme. b. Add 25 µL of the diluted inhibitor solution (or DMSO for control wells) to the respective wells. c. Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., for umbelliferone-based substrates, excitation at ~360 nm and emission at ~460 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution D Add Enzyme to 96-well Plate A->D B Prepare Inhibitor Dilutions E Add Inhibitor & Pre-incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Determine IC50 I->J

References

ARN14974: A Potent Inhibitor with a Focus on Acid Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the selectivity profile of ARN14974, a novel benzoxazolone carboxamide, against various human ceramidases. Developed for researchers, scientists, and professionals in drug development, this document compiles available experimental data to facilitate an objective assessment of this compound's performance as a research tool and potential therapeutic agent.

This compound has emerged as a highly potent inhibitor of acid ceramidase (AC), an enzyme implicated in various physiological and pathological processes, including cancer biology and inflammatory responses. Understanding its selectivity is crucial for elucidating its mechanism of action and predicting its biological effects.

Selectivity Profile of this compound

The inhibitory activity of this compound has been primarily characterized against acid ceramidase (ASAH1). Data from seminal studies reveals a strong and specific interaction with this enzyme.

Enzyme FamilySpecific EnzymeThis compound IC50 (nM)
Acid CeramidaseHuman Acid Ceramidase (ASAH1)79[1]
Neutral CeramidaseNot ReportedNot Available
Alkaline CeramidaseNot ReportedNot Available

Table 1: Inhibitory Activity of this compound against Human Ceramidases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data for neutral and alkaline ceramidases are not currently available in the reviewed literature.

While this compound is a potent inhibitor of acid ceramidase, its activity against other ceramidase isoforms, namely neutral ceramidases (NCs) and alkaline ceramidases (ACERs), has not been reported in the available scientific literature. The lack of comprehensive selectivity data underscores the need for further investigation to fully characterize the pharmacological profile of this compound.

Experimental Methodologies

The determination of the inhibitory profile of a compound like this compound against different ceramidases involves specific enzymatic assays tailored to the optimal pH and substrate requirements of each enzyme family.

Acid Ceramidase (AC) Activity Assay

A common method for assessing AC activity and inhibition involves the use of a fluorogenic substrate in a cell-based assay.

  • Cell Culture and Lysate Preparation: Human cells overexpressing acid ceramidase are cultured and harvested. The cells are then lysed to release the cellular components, including the enzyme.

  • Enzymatic Reaction: The cell lysate is incubated with the test compound (e.g., this compound) at various concentrations.

  • Substrate Addition: A fluorogenic ceramide analog is added to the mixture.

  • Signal Detection: The activity of acid ceramidase is determined by measuring the fluorescence generated from the cleavage of the substrate. The signal is read using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

Neutral Ceramidase (NC) Activity Assay

The activity of neutral ceramidases is typically measured using recombinant human enzymes and specific substrates.

  • Enzyme and Inhibitor Incubation: Recombinant human neutral ceramidase is pre-incubated with the test inhibitor.

  • Substrate Reaction: A specific substrate for neutral ceramidase is added to initiate the enzymatic reaction.

  • Quantification of Product: The reaction is stopped, and the amount of product formed (e.g., sphingosine) is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The inhibitory potency is determined by analyzing the reduction in product formation at different inhibitor concentrations.

Alkaline Ceramidase (ACER) Activity Assay

Assaying alkaline ceramidases often involves using cell microsomes from overexpressing cell lines.

  • Microsome Preparation: Microsomes containing the specific alkaline ceramidase isoform are isolated from cultured cells.

  • Inhibitor and Substrate Incubation: The microsomes are incubated with the test compound and a suitable ceramide substrate at an alkaline pH.

  • Lipid Extraction and Analysis: The reaction is terminated, and lipids are extracted. The amount of sphingosine produced is quantified by LC-MS/MS.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Visualizing Experimental and Biological Pathways

To further illustrate the context of this compound's activity, the following diagrams depict a typical experimental workflow for determining ceramidase selectivity and the central role of ceramidases in cellular signaling.

experimental_workflow cluster_assays Ceramidase Activity Assays AC_Assay Acid Ceramidase Assay (pH 4.5-5.0) Data_Analysis IC50 Determination AC_Assay->Data_Analysis NC_Assay Neutral Ceramidase Assay (pH 7.0-7.4) NC_Assay->Data_Analysis ACER_Assay Alkaline Ceramidase Assay (pH 8.0-9.0) ACER_Assay->Data_Analysis Inhibitor This compound Inhibitor->AC_Assay Inhibitor->NC_Assay Inhibitor->ACER_Assay Selectivity Selectivity Profile Data_Analysis->Selectivity

Workflow for Determining Ceramidase Inhibitor Selectivity.

signaling_pathway cluster_ceramide Ceramide Metabolism cluster_products Bioactive Products Ceramide Ceramide AC Acid Ceramidase (AC) (Lysosome) Ceramide->AC NC Neutral Ceramidase (NC) (Plasma Membrane, etc.) Ceramide->NC ACER Alkaline Ceramidase (ACER) (ER/Golgi) Ceramide->ACER Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Proliferation, Survival S1P->Proliferation AC->Sphingosine NC->Sphingosine ACER->Sphingosine

Ceramide Signaling Pathways and the Role of Ceramidases.

Conclusion

This compound is a well-documented, potent inhibitor of acid ceramidase, making it a valuable tool for studying the roles of this specific enzyme in cellular processes. However, the absence of publicly available data on its activity against neutral and alkaline ceramidases highlights a critical gap in its pharmacological characterization. Further studies are necessary to establish a complete selectivity profile, which will be essential for its validation as a specific chemical probe and for any future therapeutic development. Researchers utilizing this compound should consider its uncharacterized effects on other ceramidases in their experimental design and interpretation of results.

References

A Head-to-Head Comparison: ARN14974 and Genetic Knockdown for Acid Ceramidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting acid ceramidase (ASAH1) is critical for advancing research in areas from cancer to lysosomal storage diseases. This guide provides an objective comparison of two primary methods for inhibiting ASAH1 activity: the small molecule inhibitor ARN14974 and genetic knockdown techniques (e.g., shRNA, siRNA).

This comparison guide delves into the mechanisms, quantitative effects, and experimental considerations for both approaches, supported by experimental data from peer-reviewed studies.

At a Glance: this compound vs. Genetic Knockdown of Acid Ceramidase

FeatureThis compoundGenetic Knockdown of Acid Ceramidase (shRNA/siRNA)
Mechanism of Action Benzoxazolone carboxamide-based competitive inhibitor of ASAH1.[1]Post-transcriptional gene silencing, leading to reduced ASAH1 mRNA and protein levels.[2][3]
Reported IC50 79 nM[1]Not applicable
Effect on ASAH1 Direct inhibition of enzymatic activity.[1]Reduction of ASAH1 protein expression.[2][3]
Effect on Ceramide Increases intracellular ceramide levels.[1]Can lead to an increase in ceramide levels, although some studies report no significant change in total ceramide.[2][3][4]
Effect on Sphingosine Reduces intracellular sphingosine levels.[1]Reduces intracellular sphingosine levels.[4]
Mode of Application In vitro and in vivo administration.[1]Primarily in vitro cell culture and in vivo animal models (e.g., transgenic models, viral delivery).[2][3][5]
Temporal Control Acute and reversible inhibition.Can be constitutive or inducible, offering longer-term suppression.
Off-Target Effects Potential for off-target binding to other proteins.Potential for off-target gene silencing and cellular stress responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and ASAH1 knockdown on key biochemical and cellular parameters as reported in the literature.

Table 1: Effect on Acid Ceramidase Activity and Sphingolipid Levels
ParameterThis compoundASAH1 Knockdown (shRNA)Reference Cell Line/System
ASAH1 Activity Inhibition IC50 = 79 nM~90% reductionSW403/RAW 264.7 cells / SH-SY5Y cells
Ceramide Levels IncreasedIncreased (2- to 3-fold in apoptotic cells) or no significant change in total ceramideSW403/RAW 264.7 cells / PPC1 cells, SH-SY5Y cells
Sphingosine Levels ReducedReduced (2-fold lower in apoptotic cells)SW403/RAW 264.7 cells / PPC1 cells
Dihydroceramide Levels ReducedSignificant decrease in dhC20-Cer (58.8%)SW403/RAW 264.7 cells / SH-SY5Y cells
Table 2: Cellular Phenotypes
PhenotypeThis compoundASAH1 Knockdown (shRNA/siRNA)Reference Cell Line
Apoptosis Induces apoptosisIncreased apoptosis (2.1-fold)HNSCC cells / SH-SY5Y cells
Cell Proliferation Inhibits proliferationDecreased proliferation (29.1%)HNSCC cells / H295R cells
Cell Migration Inhibits migrationDecreased migrationPC-3 cells / D456 cells

Signaling Pathways

Both this compound and genetic knockdown of ASAH1 impact downstream signaling pathways primarily through the accumulation of ceramide and the reduction of sphingosine and its metabolite, sphingosine-1-phosphate (S1P).

Acid_Ceramidase_Signaling cluster_0 Intervention cluster_1 Target cluster_2 Sphingolipid Metabolism cluster_3 Downstream Signaling & Cellular Effects This compound This compound ASAH1 Acid Ceramidase (ASAH1) This compound->ASAH1 Inhibits shRNA ASAH1 shRNA/siRNA shRNA->ASAH1 Knockdown Sphingosine Sphingosine ASAH1->Sphingosine Hydrolyzes Ceramide Ceramide Ceramide->ASAH1 YAP_TAZ ↓ YAP/TAZ Activity Ceramide->YAP_TAZ AKT ↓ pAKT Ceramide->AKT Apoptosis ↑ Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation ↓ Proliferation S1P->Proliferation Promotes Migration ↓ Migration S1P->Migration Promotes YAP_TAZ->Proliferation AKT->Proliferation AKT->Migration

Caption: Inhibition of ASAH1 by this compound or genetic knockdown alters sphingolipid balance, impacting key signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Acid Ceramidase Activity

This protocol is adapted from a fluorogenic assay method.

Materials:

  • Cell lysate

  • Fluorogenic substrate (e.g., Rbm14-12)

  • 0.2 M Sucrose solution

  • 96-well plates

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • EDTA solution (20 mM)

  • Glycine/NaOH buffer (100 mM, pH 10.6)

  • Fluorometer

Procedure:

  • Harvest cells and wash twice with PBS.

  • Resuspend the cell pellet in 100 µl of 0.2 M sucrose solution and sonicate.

  • Centrifuge the cell homogenate at 15,000 x g for 3 minutes. Collect the supernatant for protein quantification.

  • In a 96-well plate, add 20 µl of 0.5 M sodium acetate buffer (pH 4.5), 20 µl of 20 mM EDTA solution, 40 µl of the fluorogenic substrate solution, and 10 µl of cell lysate.

  • Incubate at 37°C for 30 minutes to 6 hours.

  • Stop the reaction by adding 100 µl of 100 mM glycine/NaOH buffer (pH 10.6).

  • Measure the fluorescence on a fluorometer.

Lipidomics for Ceramide and Sphingosine Quantification

This protocol outlines a general workflow for the extraction and analysis of sphingolipids by LC-MS/MS.

Materials:

  • Cell or tissue homogenates

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Methanol, Chloroform

  • LC-MS/MS system

Procedure:

  • Homogenize samples and aliquot for protein or DNA quantification for normalization.

  • To the remaining sample, add internal standards.

  • Perform a single-phase extraction by adding a methanol/chloroform mixture (e.g., 2:1, v/v).

  • Vortex and incubate at a controlled temperature (e.g., 38°C) for 1 hour.

  • Centrifuge to pellet debris and transfer the supernatant.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system for separation and quantification of individual sphingolipid species.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Drug (e.g., this compound) or transfection reagent (for siRNA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed an equal number of cells into each well of a 96-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of the drug or transfect with siRNA and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for ASAH1

This protocol details the detection of ASAH1 protein levels.

Materials:

  • Cell lysates

  • RIPA buffer

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ASAH1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in ice-cold RIPA buffer and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ASAH1 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Normalize ASAH1 band intensity to a loading control (e.g., GAPDH, β-actin).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Intervention cluster_1 Analysis cluster_2 Endpoint Measurement start Cell Culture treatment Treatment with this compound or ASAH1 Knockdown start->treatment activity_assay Acid Ceramidase Activity Assay treatment->activity_assay lipidomics Lipidomics (LC-MS/MS) treatment->lipidomics western_blot Western Blot treatment->western_blot viability_assay Cell Viability Assay treatment->viability_assay activity_result Enzyme Activity activity_assay->activity_result lipid_profile Sphingolipid Levels (Ceramide, Sphingosine) lipidomics->lipid_profile protein_level ASAH1 Protein Expression western_blot->protein_level cell_health Cell Viability/Apoptosis viability_assay->cell_health

Caption: A typical experimental workflow for comparing this compound and ASAH1 knockdown.

Discussion and Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the function of acid ceramidase.

This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for studying the immediate consequences of ASAH1 inactivation and for in vivo applications. Its potency, with an IC50 in the nanomolar range, is a significant advantage. However, the potential for off-target effects, as with any small molecule inhibitor, should be considered and controlled for in experimental designs.

Genetic knockdown provides a highly specific method for reducing ASAH1 expression, offering insights into the long-term consequences of its depletion. Inducible systems can provide temporal control over knockdown. The main considerations for this approach are the efficiency of knockdown, the potential for off-target gene silencing by the shRNA or siRNA sequences, and the cellular stress response that can be induced by transfection or viral transduction.

References

Cross-Validation of ARN14974's Effects in Multiple Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acid ceramidase (AC) inhibitor ARN14974 with other alternatives, supported by experimental data. This compound is a potent, systemically active benzoxazolone carboxamide inhibitor of acid ceramidase, an enzyme implicated in cancer cell survival and proliferation. By inhibiting AC, this compound leads to the accumulation of the pro-apoptotic lipid ceramide, making it a promising candidate for cancer therapy.

Mechanism of Action: The Ceramide Rheostat

In many cancers, the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P) is dysregulated, favoring cell survival. Acid ceramidase plays a crucial role in this "ceramide rheostat" by hydrolyzing ceramide into sphingosine, which can then be converted to S1P. By inhibiting AC, this compound shifts this balance towards ceramide accumulation, thereby inducing apoptosis in cancer cells.

Ceramide_Rheostat cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Survival Cell Survival & Proliferation S1P->Survival This compound This compound This compound->Ceramide Inhibits AC, leading to Ceramide accumulation

Caption: The Ceramide Rheostat and the inhibitory action of this compound.

Comparative Efficacy of Acid Ceramidase Inhibitors

While a direct head-to-head comparative study of this compound against other AC inhibitors across a wide panel of cancer cell lines is not yet published, we can synthesize available data from various studies to provide a comparative overview. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable AC inhibitors in different cancer cell lines.

Disclaimer: The data presented below is compiled from different studies and should not be interpreted as a direct head-to-head comparison. Experimental conditions may have varied between studies.

CompoundCancer Cell LineIC50 (µM)Reference
This compound SW403 (Colon Adenocarcinoma)Not explicitly stated for cell viability, but inhibits AC activity in the nanomolar range.--INVALID-LINK--
Carmofur HT-29 (Colon Cancer)~15--INVALID-LINK--
U87MG (Glioblastoma)~20--INVALID-LINK--
LCL521 MCF7 (Breast Cancer)~5--INVALID-LINK--
B13 HT-29 (Colon Cancer)~40--INVALID-LINK--
A549 (Lung Cancer)~50--INVALID-LINK--

Experimental Protocols

To ensure reproducibility and transparency, this section details the methodologies for the key experiments cited in the evaluation of this compound and its alternatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound or alternative (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or alternative compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Treat cells with compound harvest Harvest cells (including supernatant) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow of the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or alternative compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and gently vortex.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Ceramide Level Analysis (LC-MS/MS)

This method allows for the quantification of intracellular ceramide levels.

Protocol:

  • Cell Lysis and Lipid Extraction: After treatment, wash cells with PBS and lyse them. Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Phase Separation: Add water to the lipid extract to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid pellet in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separate different ceramide species based on their acyl chain length using a C18 reverse-phase column. Quantify the ceramides based on their specific mass-to-charge ratios and fragmentation patterns, using appropriate internal standards for normalization.

Conclusion

This compound is a potent inhibitor of acid ceramidase that effectively increases pro-apoptotic ceramide levels in cancer cells. While direct comparative studies with other AC inhibitors across a broad range of cancer cell lines are limited, the available data suggests that targeting acid ceramidase is a promising therapeutic strategy. Further cross-validation studies are warranted to fully elucidate the comparative efficacy of this compound and guide its clinical development. The experimental protocols provided herein offer a standardized framework for such future investigations.

ARN14974 in Focus: A Comparative Guide to Novel Acid Ceramidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ARN14974 with other contemporary acid ceramidase inhibitors, supported by experimental data and detailed methodologies.

Acid ceramidase (AC) has emerged as a significant therapeutic target in various diseases, including cancer, due to its central role in regulating the balance of bioactive sphingolipids. By hydrolyzing the pro-apoptotic lipid ceramide to the pro-survival sphingosine, which is subsequently converted to sphingosine-1-phosphate (S1P), AC influences critical cellular decisions between life and death. Elevated AC activity is a hallmark of several cancers and is associated with therapeutic resistance. The development of potent and selective AC inhibitors is therefore a key focus in modern drug discovery. This guide provides a comparative analysis of this compound, a potent benzoxazolone carboxamide inhibitor, against other novel inhibitors of acid ceramidase.

Quantitative Comparison of Inhibitor Potency

The efficacy of an enzyme inhibitor is fundamentally quantified by its half-maximal inhibitory concentration (IC50). The following table presents a summary of the reported IC50 values for this compound and other notable acid ceramidase inhibitors, providing a direct comparison of their in vitro potency.

InhibitorChemical ClassIC50 (nM)Target/Enzyme Source
This compound Benzoxazolone carboxamide79Recombinant Acid Ceramidase
Carmofur Fluoropyrimidine carbamate29Rat Recombinant Acid Ceramidase[1][2][3]
Acid Ceramidase-IN-1 Not Specified166Human Recombinant Acid Ceramidase[1]
B-13 Ceramide analog10,000Human Melanoma & Keratinocyte cells[4][5]
Ceranib-2 Non-lipid small molecule28,000Cellular assay in SKOV3 cells[6][7][8][9][10]
N-oleoylethanolamine (NOE) Endocannabinoid-like lipid~500,000 (Ki)Not Specified[4]

Note: IC50 values are dependent on specific assay conditions and may vary between different studies. The data provided is for comparative purposes.

This compound demonstrates potent inhibition of acid ceramidase with a low nanomolar IC50 value.[11][12][13] In cellular assays, this compound effectively inhibits AC, leading to an increase in ceramide levels and a decrease in sphingosine levels in SW403 and Raw 264.7 cells.[11] Furthermore, in vivo studies have shown that this compound can significantly reduce AC activity in multiple organs in mice.[11]

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

AcidCeramidaseSignaling cluster_0 Sphingolipid Rheostat Ceramide Ceramide AC Acid Ceramidase (ASAH1) Ceramide->AC Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine Sphingosine AC->Sphingosine SphK Sphingosine Kinase Sphingosine->SphK Phosphorylation S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Survival Cell Survival & Proliferation S1P->Survival Inhibitor This compound Inhibitor->AC

Caption: The Acid Ceramidase signaling pathway, illustrating the "sphingolipid rheostat" and the inhibitory action of this compound.

InhibitorEvaluationWorkflow Start Compound Library Screening Invitro In Vitro Enzymatic Assay (IC50 Determination) Start->Invitro Cellular Cell-Based Assay (Cellular Potency & Lipidomics) Invitro->Cellular Selectivity Selectivity Profiling (vs. other Ceramidase Isoforms) Cellular->Selectivity Invivo In Vivo Efficacy Studies (PK/PD & Tumor Models) Selectivity->Invivo Lead Lead Candidate Optimization Invivo->Lead

Caption: A generalized experimental workflow for the discovery and preclinical evaluation of novel acid ceramidase inhibitors.

Experimental Protocols

The following are detailed protocols for key assays used in the characterization of acid ceramidase inhibitors.

In Vitro Acid Ceramidase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified acid ceramidase.

  • Principle: A fluorogenic ceramide analog is used as a substrate. Cleavage of the substrate by acid ceramidase releases a fluorescent molecule, and the resulting fluorescence is measured to determine enzyme activity.

  • Materials:

    • Recombinant human acid ceramidase

    • Fluorogenic substrate (e.g., Rbm14-12)

    • Assay Buffer: 25 mM sodium acetate, pH 4.5

    • Test compounds dissolved in DMSO

    • Black 96-well or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Dispense the assay buffer into the wells of the microplate.

    • Add the test compound dilutions to the wells.

    • Add recombinant acid ceramidase to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding a suitable stop solution (e.g., glycine-NaOH buffer, pH 10.6).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate percent inhibition relative to a vehicle control (DMSO) and determine IC50 values using a suitable curve-fitting software.[14][15][16]

Cellular Acid Ceramidase Inhibition Assay

This assay assesses the ability of a compound to inhibit acid ceramidase within a living cell, providing information on cell permeability and target engagement in a physiological context.

  • Principle: Cells are treated with the inhibitor, followed by quantification of changes in endogenous sphingolipid levels (ceramide and sphingosine) using mass spectrometry.

  • Materials:

    • A suitable cell line (e.g., SW403 adenocarcinoma cells).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • Reagents for lipid extraction (e.g., methanol, chloroform).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with varying concentrations of the test compound for 24 hours.

    • After incubation, wash the cells with PBS and harvest them.

    • Perform lipid extraction from the cell pellets using an appropriate solvent system.

    • Analyze the levels of different ceramide species and sphingosine in the lipid extracts by LC-MS/MS.

    • A dose-dependent increase in total ceramide levels and a decrease in sphingosine levels are indicative of acid ceramidase inhibition.[11]

Selectivity Assay Against Other Ceramidase Isoforms

To ensure the specificity of the inhibitor, its activity against other ceramidase isoforms (neutral and alkaline) should be evaluated.

  • Principle: Similar to the in vitro acid ceramidase assay, the inhibitory activity is measured using isoform-specific substrates and buffer conditions with optimal pH for each enzyme.

  • Materials:

    • Recombinant neutral ceramidase and alkaline ceramidase.

    • Specific substrates for each isoform.

    • Assay buffers with appropriate pH (e.g., pH 7.4 for neutral ceramidase, pH 9.0 for alkaline ceramidase).

  • Procedure:

    • The assay is performed following the same general procedure as the in vitro acid ceramidase activity assay, but with the respective ceramidase isoform, substrate, and buffer.

    • The IC50 values obtained for the different isoforms are compared to determine the selectivity of the test compound.[15][17]

References

Replicating ARN14974's Anti-Cancer Activity: A Comparative Guide to Acid Ceramidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the acid ceramidase inhibitor ARN14974 and its alternatives reveals a promising therapeutic strategy for various cancers. This guide provides a comparative overview of the anti-cancer activity of this compound, Carmofur, B13, and Ceranib-2, supported by available experimental data and detailed protocols to aid in the replication of these findings.

This compound is a potent inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in cancer cell survival.[1] By blocking AC, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, thereby inducing cancer cell death. This mechanism of action is shared by other notable AC inhibitors, including the clinically used drug Carmofur, and the experimental compounds B13 and Ceranib-2. This guide aims to provide researchers with the necessary information to compare and replicate the published findings on the anti-cancer activity of these compounds.

Comparative Anti-Cancer Activity

Table 1: Inhibitory Concentration (IC50) against Acid Ceramidase

CompoundEnzymatic IC50Cellular IC50Cell LineReference
This compound79 nM--[1]
Carmofur-Potent Inhibition-[2]
B13---Data Not Available
Ceranib-2-28 µMSKOV3[3][4]

Table 2: Cytotoxic Activity (IC50) in Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Data Not Publicly Available
CarmofurGlioblastomaU87MG & GSCs11 - 104[5]
B13Renal CancerCaki-2109[6]
LeukemiaHL-6028[6]
LCL-521 (B13 analog)Breast CancerMCF77.18 (48h)[7]
Colorectal CancerVarious20 - 40[8]
Ceranib-2Ovarian CancerSKOV30.73 (72h)[3]
Lung CancerA54922[9]
Lung CancerH4608[9]
Breast CancerMCF-7, MDA-MB-231Not specified[10]

Signaling Pathway and Experimental Workflow

The anti-cancer activity of this compound and its alternatives stems from their ability to modulate the sphingolipid metabolic pathway. By inhibiting acid ceramidase, these compounds increase the intracellular levels of ceramide, a key signaling molecule that promotes apoptosis and inhibits cell proliferation.

Signaling_Pathway cluster_inhibition Inhibition by this compound & Alternatives Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Proliferation Proliferation S1P->Proliferation Acid Ceramidase Acid Ceramidase

Figure 1. Inhibition of Acid Ceramidase by this compound and its alternatives.

A typical experimental workflow to assess the anti-cancer activity of these compounds involves a series of in vitro assays.

Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., SW403, MCF-7, U87MG) start->cell_culture treatment Treatment with This compound or Alternative cell_culture->treatment viability_assay Cell Viability Assay (MTT / WST-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase Activity / Annexin V) treatment->apoptosis_assay western_blot Western Blot (Ceramide, Apoptosis Markers) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Figure 2. General workflow for in vitro evaluation of anti-cancer activity.

The logical relationship for comparing these compounds centers on their shared mechanism of action and resulting cellular effects.

Logical_Relationship Target Target: Acid Ceramidase Inhibitors Inhibitors (this compound, Carmofur, B13, Ceranib-2) Target->Inhibitors Mechanism Mechanism: Increased Ceramide Inhibitors->Mechanism Outcome Outcome: Anti-Cancer Activity (Apoptosis, Reduced Proliferation) Mechanism->Outcome Comparison Comparison Criteria (IC50, Efficacy in different cancers) Outcome->Comparison

Figure 3. Logical framework for comparing acid ceramidase inhibitors.

Experimental Protocols

To facilitate the replication of the findings cited in this guide, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative inhibitors. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase in cell lysates.

  • Cell Lysate Preparation: Harvest cells and resuspend them in a 0.2 M sucrose solution. Sonicate the cell suspension and centrifuge to collect the supernatant.[13]

  • Enzymatic Reaction: In a 96-well plate, mix the cell lysate (10-25 µg of protein) with a reaction buffer (25 mM sodium acetate, pH 4.5) containing a fluorogenic substrate (e.g., Rbm14-12 at 20 µM).[13]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes to 6 hours).[13]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM glycine/NaOH buffer, pH 10.6).[13]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.

  • Data Analysis: Quantify the enzyme activity based on the fluorescence signal and normalize to the protein concentration.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as those involved in the ceramide signaling pathway and apoptosis.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, or proteins in the sphingolipid pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a foundational framework for researchers interested in the anti-cancer properties of this compound and other acid ceramidase inhibitors. The provided data and protocols should enable a more standardized approach to replicating and expanding upon these important findings in the field of cancer drug development.

References

Safety Operating Guide

Proper Disposal of ARN14974: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase. Adherence to these procedures is vital to ensure personnel safety and environmental compliance.

Immediate Safety Considerations

This compound should be handled as a hazardous chemical. Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 1644158-57-5[1]
Molecular Formula C₂₄H₂₁FN₂O₃[1]
Molecular Weight 404.4 g/mol [1]
IC₅₀ for Acid Ceramidase 79 nM[1][2][3]
Solubility in DMSO ~2 mg/mL[4]
Solubility in DMF ~2 mg/mL[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years (at -20°C)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. [5][6]

Experimental Protocol: Waste Segregation and Containerization

  • Waste Identification: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (gloves, etc.), must be treated as hazardous waste.

  • Container Selection: Use only approved, chemically compatible, and leak-proof containers for waste collection.[5] The container must be in good condition with a secure, tight-fitting lid.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated powders, and disposable labware in a designated, clearly labeled solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.[7]

  • Labeling: Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound (6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide)"

    • The concentration of the waste material.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8] Ensure the storage area is secure, well-ventilated, and away from incompatible materials. The container must remain closed except when adding waste.[5][7]

  • Disposal Request: Once the waste container is full, or if it has been in storage for a prolonged period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[5]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

ARN14974_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Container Management cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Identify this compound Waste (Solid & Liquid) B->C D Select Compatible Hazardous Waste Container C->D E Segregate Solid & Liquid Waste D->E F Label Container Correctly E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact EHS for Pickup H->I J Transfer to Approved Waste Disposal Facility I->J

Caption: this compound Disposal Workflow.

Signaling Pathway Inhibition by this compound

This compound is an inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. Understanding this pathway is crucial for appreciating the compound's mechanism of action and its biological significance.

Acid_Ceramidase_Pathway cluster_sphingolipid Sphingolipid Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation AC Acid Ceramidase (AC) AC->Ceramide SK Sphingosine Kinase (SK) SK->Sphingosine This compound This compound This compound->AC Inhibition

Caption: this compound Inhibition of Acid Ceramidase Pathway.

References

Personal protective equipment for handling ARN14974

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of ARN14974, a potent benzoxazolone carboxamide inhibitor of acid ceramidase. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and is not for human or veterinary use.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or gogglesEssential to prevent eye contact with the powdered substance or solutions.
Hand Protection Chemical-resistant, impervious glovesSelect gloves (e.g., nitrile, neoprene) that are resistant to the solvents used for this compound.
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating aerosols.Engineering controls such as fume hoods are the primary means of controlling exposure.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure to this compound. The following table outlines the initial first aid measures to be taken.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage protocols are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Procedure Guideline
Receiving Inspect the package for any damage upon arrival. Wear appropriate PPE when opening.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended long-term storage is at -20°C.
Preparation of Solutions Handle the solid compound in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation. Prepare solutions in a fume hood.
General Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or solution aerosols. Wash hands thoroughly after handling.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not discard into the environment.
Contaminated Materials (e.g., gloves, vials, pipette tips) Collect in a designated, sealed container labeled as hazardous chemical waste.
Solutions Collect in a sealed, properly labeled hazardous waste container.

Experimental Workflows

To ensure safe and efficient handling of this compound, a standardized workflow should be followed. The diagrams below illustrate the recommended procedures for general handling and emergency response.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkArea Prepare Well-Ventilated Area DonPPE->PrepareWorkArea WeighCompound Weigh Solid Compound PrepareWorkArea->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment CollectSolid Collect Solid Waste ConductExperiment->CollectSolid CollectLiquid Collect Liquid Waste ConductExperiment->CollectLiquid LabelWaste Label Hazardous Waste CollectSolid->LabelWaste CollectLiquid->LabelWaste Dispose Dispose via Certified Vendor LabelWaste->Dispose

Caption: Workflow for Handling this compound.

G cluster_response Immediate Response cluster_followup Follow-up Actions Accident Accidental Exposure Occurs Remove Remove from Exposure Accident->Remove Decontaminate Decontaminate Area (if spill) Accident->Decontaminate AdministerAid Administer First Aid Remove->AdministerAid SeekMedical Seek Medical Attention AdministerAid->SeekMedical Report Report Incident SeekMedical->Report Review Review Safety Procedures Report->Review

Caption: Emergency Procedures for Accidental Exposure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.